SBE13 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSVDJLQQXEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474576 | |
| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052532-15-6 | |
| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1052532-15-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SBE13 Hydrochloride: A Technical Guide to a Highly Selective PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SBE13 hydrochloride, a potent and highly selective inhibitor of Polo-like Kinase 1 (PLK1). It details the compound's mechanism of action, selectivity, cellular effects, and the experimental protocols used for its characterization.
Introduction: Polo-like Kinase 1 (PLK1) as a Therapeutic Target
Polo-like Kinase 1 (PLK1) is a critical serine/threonine kinase that serves as a master regulator of the cell cycle, particularly during mitosis.[1][2] Its functions include orchestrating centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[1][2][3] PLK1 is predominantly expressed from the G2 to M phase of the cell cycle.[1][2] In the late G2 phase, Aurora A kinase and PLK1 are recruited to the centrosome, where Aurora A is involved in the initial activation of PLK1.[4] This activation cascade is essential for mitotic entry.[4]
Due to its fundamental role in cell division, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis.[1][3] This makes PLK1 an attractive and well-validated target for the development of anticancer therapeutics.[1]
This compound: Overview
This compound is a potent small molecule inhibitor designed to target PLK1.[5][6][7][8][9] Its chemical name is N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride.[8][10] The compound has been identified as a highly selective and powerful tool for investigating PLK1 function and as a potential scaffold for anticancer drug development.
Mechanism of Action
This compound functions as a Type II inhibitor of PLK1.[10] Unlike ATP-competitive inhibitors that bind to the active conformation of the kinase, SBE13 binds to and stabilizes the inactive conformation of PLK1.[8][10] This mode of inhibition prevents the kinase from adopting its active state, thereby blocking the phosphorylation of its downstream substrates essential for mitotic progression. The inhibition of PLK1 by SBE13 leads to a G2/M cell cycle arrest and subsequently induces apoptosis in cancer cells.[5][8]
Quantitative Data: Potency and Selectivity
This compound demonstrates exceptional potency for PLK1 and a high degree of selectivity against other related kinases, including other members of the Polo-like kinase family and Aurora A kinase.[5][8]
| Kinase Target | IC50 Value | Fold Selectivity vs. PLK1 |
| PLK1 | 200 pM (0.2 nM)[5][6][7][8][11][12][13] | 1x |
| PLK2 | >66 µM[6][7][8] | >330,000x |
| PLK3 | 875 nM[6][7][8] | 4,375x |
| Aurora A Kinase | No significant activity / >4000-fold selective[5][8][10] | >4,000x |
Table 1: Kinase Selectivity Profile of this compound.
Cellular Activity
In cellular contexts, SBE13 effectively inhibits cancer cell growth and induces cell cycle arrest. Notably, its effects on non-cancerous primary cells are significantly different, highlighting a potential therapeutic window.
| Cell Line / Cell Type | Effect | Effective Concentration (EC50) |
| HeLa (Cancer) | Reduces cell proliferation and induces apoptosis.[6][7] | 18 µM[6][7] |
| Various Cancer Cell Lines | Decreases cell proliferation, causes G2/M arrest followed by apoptosis.[5][10] | 5-60 µM[10] |
| HCT116(p53-/-) (Cancer) | Synergistic reduction of cell proliferation and enhanced apoptosis when combined with Enzastaurin.[5] | Not specified |
| Primary Cells | Does not impair cell cycle or proliferation; may cause a transient G0/G1 arrest.[5][8] | Not applicable |
| NIH-3T3 (Non-cancer) | No effect on Caspase 3/7 activity.[6][7] | 1-100 µM[6][7] |
Table 2: Summary of this compound Cellular Effects.
In HeLa cells, treatment with SBE13 (at 66 and 100 µM) leads to an increase in the levels of key mitotic proteins, including cyclin B1, phospho-histone H3, Wee1, Emi1, and securin, and results in the cleavage of Cdc27, consistent with mitotic arrest.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of SBE13 against PLK1, PLK2, PLK3, and Aurora A kinases.
Methodology:
-
Cell Synchronization and Lysis: Cells are synchronized at the G1/S boundary using a double thymidine block. After release, cells are treated with various concentrations of this compound for 13 hours.[5][6][7]
-
Immunoprecipitation: Cell lysates are prepared, and total protein is quantified. For each reaction, 800 µg of total protein is incubated with specific antibodies (e.g., 1.5 µg PLK1 antibody cocktail, 3 µg PLK2, 3 µg PLK3, or 5 µg Aurora A antibody) for 2 hours at 4°C on a rotator.[5][6][7]
-
Kinase Capture: Protein A/G agarose beads are added to the lysate-antibody mixture to capture the antibody-kinase complexes.[6][7]
-
Kinase Reaction: The immunoprecipitated kinase is incubated with a suitable substrate (e.g., 1 µg casein for PLK1) and 1 µCi of [γ-³²P]ATP in kinase buffer for 30 minutes at 37°C.[6][7]
-
Quantification: The reaction is stopped, and the incorporation of ³²P into the substrate is measured using autoradiography or scintillation counting.
-
Data Analysis: The percentage of kinase activity relative to a vehicle control (DMSO) is plotted against the logarithm of SBE13 concentration. The IC50 value is calculated using a non-linear regression curve fit.
Cell Proliferation Assay
Objective: To determine the effect of SBE13 on the proliferation of cancer and non-cancerous cell lines.
Methodology:
-
Cell Seeding: 1 x 10⁵ cells are seeded into each well of a 6-well plate.[5]
-
Treatment: One day after subculturing, the culture medium is replaced with fresh medium containing this compound at concentrations ranging from 1 nM to 100 µM. Control cells receive medium with the vehicle (e.g., DMSO).[5]
-
Incubation: Cells are incubated for specified time points (e.g., 24, 48, and 72 hours).[5]
-
Cell Counting: At each time point, cells are detached (e.g., with trypsin) and counted using a hemocytometer or an automated cell counter.[5]
-
Data Analysis: The cell count for each concentration is normalized to the vehicle control. The EC50 value, the concentration at which cell growth is inhibited by 50%, can be calculated by plotting the normalized cell count against the log of the SBE13 concentration. All experiments are performed in triplicate.[5]
PLK1 Signaling and Inhibition by SBE13
PLK1 is a central node in the G2/M transition. Its activation leads to the phosphorylation and activation of downstream targets like the phosphatase Cdc25C, which in turn activates the Cyclin B-CDK1 complex, a key driver of mitotic entry. SBE13 disrupts this entire cascade.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SBE 13 hydrochloride | CAS 1052532-15-6 | SBE13 HCl | Tocris Bioscience [tocris.com]
- 9. xcessbio.com [xcessbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. SBE13 | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. SBE13 | CymitQuimica [cymitquimica.com]
SBE13 Hydrochloride: A Technical Guide to its Impact on Cell Cycle Progression and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBE13 hydrochloride is a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression and apoptosis in cancer cells. Through the compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a comprehensive resource for researchers investigating the therapeutic potential of PLK1 inhibition. The data presented herein demonstrates that this compound induces a robust G2/M cell cycle arrest, followed by the induction of apoptosis in a variety of cancer cell lines, highlighting its promise as a targeted anti-cancer agent.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. Consequently, PLK1 has emerged as a promising target for anti-cancer drug development.
This compound is a potent and selective small molecule inhibitor of PLK1 with an IC50 of 200 pM.[1] Its high selectivity, with over 4000-fold greater potency for PLK1 compared to other kinases like Aurora A, Plk2, and Plk3, makes it a valuable tool for dissecting the specific roles of PLK1 in cellular processes and a strong candidate for therapeutic development.[1] This guide summarizes the current understanding of this compound's mechanism of action, focusing on its effects on cell cycle progression and the induction of apoptosis in cancer cells.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on cancer cell lines.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 Value (µM) | Assay | Reference |
| HeLa | Cervical Cancer | 18 | Cell Proliferation Assay | [1] |
| MDA-MB-231 | Breast Cancer | 15.7 | XTT Assay | [2] |
| HT29 | Colon Cancer | 11.79 | XTT Assay | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| MDA-MB-231 | Untreated Control | 36.5 ± 1.12 | - | 36.5 ± 1.12 | [2] |
| MDA-MB-231 | 15.7 µM SBE13 (48h) | Increased | Decreased | 49.8 ± 1.10 | [2] |
Note: While specific percentage breakdowns for G0/G1 and S phases were not detailed in the source, the trend of an increase in G0/G1 and a decrease in S phase was noted.
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) | Reference |
| HT29 | Untreated Control | 4.97 ± 1.15 | 5.36 ± 1.87 | 10.33 | [3] |
| HT29 | 11.79 µM SBE13 (48h) | 8.61 ± 2.37 | 22.05 ± 1.19 | 30.66 | [3] |
| MDA-MB-231 | IC50 value of SBE13 | - | - | Significantly promoted | [4] |
Table 4: Effect of this compound on Cell Cycle-Related Protein Expression in HeLa Cells
| Protein | Treatment with SBE13 (66 and 100 µM) | Effect | Reference |
| Cyclin B1 | Increased | Upregulation | [1] |
| Phospho-Histone H3 | Increased | Upregulation | [1] |
| Wee1 | Increased | Upregulation | [1] |
| Emi1 | Increased | Upregulation | [1] |
| Securin | Increased | Upregulation | [1] |
| Cdc27 | Cleavage | Degradation | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of PLK1. This inhibition disrupts the normal progression of mitosis, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.
PLK1 Inhibition and G2/M Arrest
PLK1 is essential for the G2/M transition. It phosphorylates and activates Cdc25C phosphatase, which in turn removes inhibitory phosphates from Cdk1 (Cdc2), a key component of the Maturation Promoting Factor (MPF). Activated Cdk1/Cyclin B1 complex then drives the cell into mitosis. By inhibiting PLK1, SBE13 prevents the activation of Cdc25C, leading to the accumulation of inactive, phosphorylated Cdk1. This blocks the cells from entering mitosis, resulting in a G2/M arrest.
Induction of Apoptosis
Prolonged arrest at the G2/M checkpoint can trigger the intrinsic apoptotic pathway. The accumulation of cells in mitosis due to PLK1 inhibition leads to mitotic catastrophe, a form of cell death that occurs during mitosis. This is often characterized by the activation of caspase cascades. While the precise signaling from mitotic arrest to apoptosis is complex, it is known to involve the mitochondrial pathway.
Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (XTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231, HT29)
-
Complete culture medium
-
This compound
-
96-well plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Prepare the XTT labeling mixture by adding 0.1 mL of the electron-coupling reagent to 5 mL of the XTT labeling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection and quantification of apoptotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting
This protocol is for the detection of changes in protein expression levels.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-Cyclin B1, anti-phospho-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a potent and selective PLK1 inhibitor that effectively induces G2/M cell cycle arrest and apoptosis in a range of cancer cell lines. The quantitative data and mechanistic insights provided in this technical guide underscore the therapeutic potential of targeting PLK1 with this compound. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate the anti-cancer properties of this compound. Future studies should focus on expanding the panel of cancer cell lines tested, conducting in vivo efficacy studies, and exploring potential combination therapies to enhance the anti-tumor activity of this compound.
References
SBE13 Hydrochloride: A Technical Guide to its Mechanism of Apoptosis Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2] Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2][3][4] this compound has emerged as a promising anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis specifically in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for Plk1, with a reported IC50 (half-maximal inhibitory concentration) in the picomolar range, while showing significantly lower activity against other Plk family members like Plk2 and Plk3.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The primary mechanism of action of this compound is the inhibition of Plk1's kinase activity, which disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[2][3][4]
Quantitative Analysis of this compound's Efficacy
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key efficacy data from published studies.
Table 1: Inhibitory Activity of this compound against Plk Kinases
| Kinase | IC50 Value | Reference |
| Plk1 | 200 pM | [1][2] |
| Plk2 | >66 µM | [1] |
| Plk3 | 875 nM | [1] |
Table 2: Anti-proliferative and Pro-apoptotic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |
| HeLa | Cervical Cancer | EC50 (Cell Proliferation) | 18 µM | Not Specified | [1] |
| MDA-MB-231 | Breast Cancer | IC50 (Cell Viability) | 15.7 µM | 48 hours | [3] |
| HT29 | Colon Cancer | IC50 (Cell Viability) | 11.79 µM | 48 hours | [5][6] |
| Various Cancer Cell Lines | Multiple Origins | EC50 (Anti-proliferative) | 5 µM - 39 µM | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | Apoptotic Cells (%) | Significantly Increased | 15.7 µM for 48 hours | [3] |
| HT29 | Colon Cancer | Apoptotic Cells (%) | Significantly Increased | 11.79 µM for 48 hours | [5][6] |
| MDA-MB-231 | Breast Cancer | G2/M Phase Arrest (%) | 49.8 ± 1.10% | 15.7 µM for 48 hours | [1] |
Signaling Pathways of this compound-Induced Apoptosis
The induction of apoptosis by this compound is a multi-faceted process initiated by the inhibition of Plk1. This leads to a cascade of downstream events culminating in programmed cell death. The key signaling pathways involved are depicted below.
Plk1 Inhibition, Mitotic Arrest, and DNA Damage Response
This compound's primary action is the inhibition of Plk1, a critical kinase for mitotic entry, spindle formation, and cytokinesis. This inhibition leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle.[3][4] This arrest can, in turn, trigger a DNA damage response (DDR). Studies have shown that Plk1 inhibition can lead to increased levels of γH2AX, a marker for DNA double-strand breaks, and activation of ATM (Ataxia-Telangiectasia Mutated) and Chk1, key kinases in the DDR pathway.
Intrinsic Apoptotic Pathway Activation
The DNA damage response and mitotic stress caused by Plk1 inhibition converge on the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of the p53 tumor suppressor protein, which in turn modulates the expression of Bcl-2 family proteins. Specifically, Plk1 inhibition has been shown to decrease the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, leading to the activation of the initiator caspase-9 and subsequently the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular substrates, including PARP (Poly [ADP-ribose] polymerase), ultimately leading to the biochemical and morphological hallmarks of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (XTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HT29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 40 µM) for a specified duration (e.g., 48 hours).[3] Include a vehicle control (DMSO).
-
XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Roche Diagnostics). Add the XTT labeling mixture to each well.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Measurement: Measure the absorbance of the samples at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for the desired time (e.g., 48 hours).[3]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Use appropriate controls for setting compensation and gates.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for the desired time (e.g., 48 hours).[1]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of apoptosis-related proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Plk1, cleaved Caspase-3, PARP, Bcl-2, Bax, γH2AX, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a highly selective and potent Plk1 inhibitor that effectively induces apoptosis in a variety of cancer cell lines. Its mechanism of action involves the induction of G2/M cell cycle arrest, which subsequently triggers a DNA damage response and activates the intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP. The detailed data and protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation of this compound as a promising targeted therapy for cancer. Further research is warranted to fully elucidate the intricate downstream signaling events and to explore its potential in combination therapies.
References
- 1. Polo-like kinase-1 in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
SBE13 Hydrochloride: A Deep Dive into a Potent PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SBE13 hydrochloride, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This document details its molecular characteristics, mechanism of action, relevant signaling pathways, and key experimental protocols for its study.
Core Molecular and Physicochemical Properties
This compound is a small molecule inhibitor with well-defined chemical properties crucial for its application in research and drug development.
| Property | Value | Citation |
| Molecular Formula | C24H27ClN2O4・HCl | [1][2] |
| Molecular Weight | 479.4 g/mol | [1][2] |
| CAS Number | 1052532-15-6 | [1][2] |
| Chemical Name | N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride | [1] |
Mechanism of Action and Biological Activity
This compound is a highly potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1] It functions as a Type II inhibitor, binding to and stabilizing the inactive conformation of PLK1.[3] This specific mode of inhibition contributes to its high selectivity.
The primary biological consequence of PLK1 inhibition by this compound is the disruption of mitotic progression. This leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis in a variety of human cancer cell lines.[1][4] Notably, in primary, non-cancerous cells, this compound has been shown to transiently arrest the cell cycle at the G0/G1 phase.[1]
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter in drug development. This compound demonstrates remarkable selectivity for PLK1 over other related kinases.
| Kinase Target | IC50 | Citation |
| PLK1 | 200 pM | [1][4] |
| PLK2 | >66 μM | [1] |
| PLK3 | 875 nM | [1] |
| Aurora A Kinase | No significant inhibition | [1] |
The PLK1 Signaling Pathway and the Role of this compound
Polo-like kinase 1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[5][6] Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.[6] The inhibition of the PLK1 signaling pathway is therefore a promising strategy for cancer therapy.
Caption: PLK1 signaling cascade in mitosis and its inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay for PLK1 Activity
This protocol outlines a method to determine the inhibitory effect of this compound on PLK1 kinase activity.
1. Cell Lysis and Immunoprecipitation:
-
Culture cells (e.g., HeLa) and synchronize them at the G2/M boundary using a double thymidine block.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 13 hours) before harvesting.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysates.
-
For each immunoprecipitation, incubate a standardized amount of total protein (e.g., 800 µg) with a PLK1-specific antibody cocktail (e.g., 1.5 µg) for 2 hours at 4°C with rotation.[1][7]
-
Capture the antibody-protein complexes using Protein A/G agarose beads.
2. Kinase Reaction:
-
Wash the immunoprecipitated beads several times with lysis buffer and then with kinase buffer.
-
Resuspend the beads in kinase buffer containing a suitable substrate (e.g., casein, 1 µg) and [γ-³²P]ATP (1 µCi).[7]
-
Incubate the reaction mixture at 37°C for 30 minutes.[7]
3. Detection and Quantification:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Expose the membrane to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.
-
Quantify the band intensities to determine the relative kinase activity at different concentrations of this compound.
Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of this compound.
1. Cell Seeding:
-
Plate cancer cells (e.g., HeLa, HCT116) in 6-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 100 µM).
-
Include a vehicle control (e.g., DMSO).
3. Cell Counting:
-
At various time points (e.g., 24, 48, and 72 hours) after treatment, detach the cells using trypsin.
-
Count the number of viable cells using a hemocytometer or an automated cell counter.
4. Data Analysis:
-
Plot cell number against time for each concentration.
-
Calculate the EC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.
Caption: Workflow for evaluating the biological effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Decoding Polo-like kinase 1 signaling along the kinetochore-centromere axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SBE13, a newly identified inhibitor of inactive polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Polo-like Kinase 1 (PLK1): A Master Regulator of Mitosis and a Prime Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Polo-like kinase 1 (PLK1) is a highly conserved serine/threonine kinase that serves as a pivotal regulator of cell division.[1][2] Its expression and activity are tightly controlled throughout the cell cycle, peaking during the G2 and M phases to orchestrate critical mitotic events.[3][4] While essential for the faithful segregation of genetic material in normal proliferating cells, PLK1 is frequently overexpressed in a wide array of human cancers, where its elevated activity contributes to tumorigenesis and is often associated with aggressive disease and poor patient outcomes.[5][6][7] This dysregulation has positioned PLK1 as a significant proto-oncogene and an attractive target for therapeutic intervention.[6][8] This guide provides a comprehensive technical overview of PLK1's function in mitosis, its role in cancer, and the methodologies used to investigate its activity, aimed at researchers, scientists, and professionals in drug development.
The Role of PLK1 in Mitosis: An Orchestrator of Cell Division
PLK1's primary role is to ensure the orderly and accurate progression of cells through mitosis.[5] Its activity is required for multiple key stages, from mitotic entry to the final separation of daughter cells. The expression of PLK1 is low during the G1/S transition and increases through the S phase, reaching its maximum level in the G2/M phase.[3]
1.1. Regulation and Activation
The activation of PLK1 is a critical checkpoint for mitotic entry and is primarily regulated by phosphorylation. Aurora A kinase, in conjunction with its cofactor Bora, phosphorylates PLK1 on a key threonine residue (Thr210) within its T-loop, leading to a significant increase in its catalytic activity.[3][9] This activation occurs at centrosomes, marking a crucial step for the cell to commit to mitosis.[3]
1.2. Key Mitotic Functions
PLK1's role spans the entirety of mitosis through the phosphorylation of a multitude of substrates.[10][11]
-
G2/M Transition and Mitotic Entry: PLK1 promotes entry into mitosis by activating the phosphatase Cdc25C.[12][13] Activated Cdc25C, in turn, removes inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1), triggering the activation of the Cdk1/Cyclin B complex, the master engine of mitosis.[12][14]
-
Centrosome Maturation and Spindle Assembly: In prophase, PLK1 is essential for the maturation of centrosomes, the primary microtubule-organizing centers in animal cells.[1][3] It phosphorylates several centrosomal proteins, enabling the recruitment of γ-tubulin and other factors necessary to form a robust, bipolar mitotic spindle.[3]
-
Chromosome Segregation: During metaphase, PLK1 activity is crucial for the proper alignment of chromosomes at the metaphase plate and for satisfying the spindle assembly checkpoint (SAC).[15] It helps regulate the attachment of microtubules to kinetochores and is required for the subsequent separation of sister chromatids by promoting the degradation of securin and cohesin.[15][16]
-
Cytokinesis: In late mitosis, PLK1 relocates to the spindle midzone and midbody, where it plays a critical role in the final stage of cell division, cytokinesis.[1][3] It phosphorylates proteins involved in the formation of the contractile ring and the ultimate separation of the two daughter cells.[3]
Table 1: Key Mitotic Substrates of PLK1 and Their Functions
| Substrate | Function in Mitosis | Citation(s) |
|---|---|---|
| Cdc25C | Phosphatase that activates Cdk1 to promote mitotic entry. | [12][13] |
| Wee1/Myt1 | Kinases that inhibit Cdk1; PLK1-mediated phosphorylation targets them for degradation. | [9][17] |
| EMI1 | Anaphase-Promoting Complex (APC/C) inhibitor; PLK1 phosphorylation leads to its degradation, activating the APC/C. | [14][17] |
| Ninein-like protein (Nlp) | Centrosomal protein involved in microtubule nucleation and centrosome maturation. | [3][11] |
| MCAK | Mitotic Centromere-Associated Kinesin; regulated by PLK1 to ensure proper chromosome segregation. | [18] |
| PRC1 | Microtubule-associated protein essential for cytokinesis; phosphorylation by PLK1 creates a docking site. | [15] |
| p53 | Tumor suppressor; PLK1 can phosphorylate and inhibit its pro-apoptotic functions. |[10][12] |
PLK1 in Cancer: From Regulator to Oncogene
The tight regulation of PLK1 is lost in many cancers, leading to its overexpression at both the mRNA and protein levels.[5][7] This dysregulation is not merely a byproduct of increased proliferation but is an active driver of tumorigenesis.[19][20]
2.1. Overexpression and Prognostic Significance
High levels of PLK1 have been documented in a broad spectrum of malignancies, including non-small cell lung cancer, breast cancer, colorectal cancer, melanoma, and others.[7][18][20] Crucially, this overexpression often correlates with tumor aggressiveness, advanced disease stage, and poor patient prognosis, making PLK1 a significant biomarker.[5][18][21][22]
2.2. Driving Genomic Instability
Overexpression of PLK1 can override critical cell-cycle checkpoints, particularly the spindle assembly checkpoint.[19] This allows cells with improperly attached chromosomes to proceed through mitosis, leading to mis-segregation and a state of chromosomal instability (CIN).[19] The resulting aneuploidy is a hallmark of cancer and contributes to tumor evolution, heterogeneity, and the acquisition of drug resistance.[7][8][19]
Table 2: Summary of PLK1 Overexpression and Prognostic Significance in Various Cancers
| Cancer Type | Finding | Prognostic Correlation | Citation(s) |
|---|---|---|---|
| Non-Small Cell Lung Cancer | Overexpressed | Associated with poor prognosis. | [18][22] |
| Breast Cancer | Overexpressed, especially in invasive carcinoma. | High expression correlates with worse prognosis. | [23] |
| Colorectal Cancer | Overexpressed | Associated with poor prognosis. | [18][24] |
| Bladder Cancer | Overexpressed | Correlated with higher pathologic grade. | [18] |
| Esophageal Carcinoma | Overexpressed | High expression linked to lower 3-year survival rates. | [18] |
| Hepatoblastoma | Overexpressed | High expression linked to poorer outcomes. | [22] |
| Ovarian Cancer | Overexpressed | Independent unfavorable prognostic marker. | [22] |
| Prostate Cancer | Overexpressed | Some studies link it to higher Gleason grade, though prognostic value of RNA expression is debated. |[25] |
PLK1 as a Therapeutic Target in Oncology
Given its critical role in mitosis and its frequent overexpression in tumors, inhibiting PLK1 has emerged as a promising anti-cancer strategy.[5][6] The goal is to induce mitotic arrest specifically in rapidly dividing cancer cells, leading to apoptosis while sparing non-dividing normal cells.[6][8]
3.1. Development of PLK1 Inhibitors
Numerous small-molecule inhibitors targeting PLK1 have been developed. These are broadly classified into two types:
-
ATP-competitive inhibitors: These molecules bind to the kinase domain of PLK1, competing with ATP and blocking its catalytic activity. This is the most common class of PLK1 inhibitors.[5][26]
-
Polo-Box Domain (PBD) inhibitors: These agents target the PBD, a unique regulatory domain in PLK1. By blocking the PBD, they prevent PLK1 from localizing to its substrates and subcellular structures, thereby inhibiting its function.[5]
Table 3: Major PLK1 Inhibitors in Clinical or Preclinical Development
| Inhibitor | Mechanism | Development Stage | Citation(s) |
|---|---|---|---|
| Volasertib (BI 6727) | ATP-competitive | Phase I/II/III trials (AML, solid tumors) | [18][27][28] |
| Onvansertib (NMS-1286937) | ATP-competitive | Phase I/II trials (various cancers) | [5][28] |
| BI 2536 | ATP-competitive | Clinical trials terminated for monotherapy; explored in combination. | [18][27][29] |
| GSK461364 | ATP-competitive | Phase I/II trials; associated with venous thrombotic emboli. | [18][27] |
| Rigosertib (ON 01910.Na) | Multi-targeting (including PLK1) | Clinical trials; limited success due to poor specificity. | [30][31] |
| Poloxin | PBD-specific | Preclinical |[31] |
3.2. Clinical Landscape and Combination Therapies
While preclinical studies of PLK1 inhibitors showed significant promise, their success in clinical monotherapy has been modest.[18][29] Issues include dose-limiting toxicities (primarily hematologic) and the development of resistance.[8][18][26] Consequently, the current focus has shifted to combination therapies. Combining PLK1 inhibitors with standard chemotherapies (like cisplatin or cytarabine) or other targeted agents has shown potential to enhance anti-tumor activity and overcome resistance.[5][26] For example, the combination of volasertib with low-dose cytarabine has shown improved outcomes in acute myeloid leukemia (AML).[26]
Key Experimental Protocols for Studying PLK1
Investigating the function and inhibition of PLK1 requires a range of specialized molecular and cellular biology techniques.
4.1. PLK1 In Vitro Kinase Assay
This assay directly measures the catalytic activity of purified PLK1 and is fundamental for screening potential inhibitors. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP produced during the kinase reaction.[32][33]
Protocol Outline:
-
Reaction Setup: In a 96- or 384-well plate, combine purified active PLK1 enzyme with a specific peptide substrate (e.g., PLKtide) and kinase assay buffer.[32]
-
Initiation: Start the reaction by adding an ATP solution. If testing inhibitors, the compound is pre-incubated with the enzyme before ATP addition.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a defined period (e.g., 40-60 minutes).[32][33]
-
Termination and ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes any remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the product (ADP) back into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce a light signal, which is measured by a luminometer. The signal intensity is directly proportional to PLK1 activity.[32][33]
4.2. Immunoprecipitation and Western Blotting
This protocol is used to isolate PLK1 from cell lysates to study its expression levels, post-translational modifications, or interactions with other proteins.
Protocol Outline:
-
Cell Lysis: Harvest cells (e.g., cancer cell lines) and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to release proteins and preserve their state.
-
Immunoprecipitation (IP): Add a primary antibody specific to PLK1 to the cell lysate. The antibody will bind to PLK1.
-
Complex Capture: Add protein A/G-conjugated beads (e.g., agarose or magnetic beads). These beads bind to the antibody, capturing the entire antibody-PLK1 complex.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by size using SDS-PAGE, transfer them to a membrane (e.g., PVDF), and probe with a primary antibody (e.g., anti-PLK1 to confirm pulldown, or an antibody against a suspected interacting partner) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate.
4.3. Cell Cycle Analysis via Flow Cytometry
This method is essential for determining the cellular effect of PLK1 inhibition, which typically causes cells to arrest in the G2/M phase of the cell cycle.[16]
Protocol Outline:
-
Cell Treatment: Culture cancer cells and treat them with a PLK1 inhibitor (or a vehicle control) for a specified time (e.g., 24-48 hours).
-
Cell Harvest: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane. This step is typically done overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Analysis: Generate a histogram of cell count versus DNA content. Cells in G1 phase will have 2N DNA content, cells in S phase will have between 2N and 4N, and cells in G2 or M phase will have 4N DNA content.[16] A successful PLK1 inhibitor will show a significant increase in the 4N peak compared to the control.
Conclusion
Polo-like kinase 1 is a master regulator of mitosis, essential for the high-fidelity transmission of the genome.[1][3] Its frequent overexpression in cancer transforms it into a potent oncogene that drives genomic instability and tumor progression.[7][19] This dual nature makes PLK1 a compelling and validated target for cancer therapy. While early-generation inhibitors have faced challenges in the clinic, ongoing research into more specific inhibitors, biomarkers for patient selection (such as TP53 or RAS mutation status), and rational combination therapies continues to hold great promise for leveraging PLK1 inhibition as an effective strategy in the fight against cancer.[5][8][27] A deep understanding of its complex biology and the robust experimental tools to study it are paramount for realizing this therapeutic potential.
References
- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dark side of PLK1: Implications for cancer and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Regulatory functional territory of PLK-1 and their substrates beyond mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The substrates of Plk1, beyond the functions in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epibrain.info [epibrain.info]
- 12. PLK1 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. journals.biologists.com [journals.biologists.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Polo-like kinase 1 as a potential therapeutic target and prognostic factor for various human malignancies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The clinical and prognostic value of polo-like kinase 1 in lung squamous cell carcinoma patients: immunohistochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Polo-like kinase 1 as a biomarker predicts the prognosis and immunotherapy of breast invasive carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ascopubs.org [ascopubs.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Current clinical trials with polo-like kinase 1 inhibitors in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis [frontiersin.org]
- 31. ec.bioscientifica.com [ec.bioscientifica.com]
- 32. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 33. promega.jp [promega.jp]
SBE13 Hydrochloride: A Technical Guide to Its Selective Binding to the Inactive Conformation of PLK1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SBE13 hydrochloride, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). A crucial regulator of mitotic progression, PLK1 is a validated target in oncology. This compound distinguishes itself by preferentially binding to and stabilizing the inactive "DFG-out" conformation of PLK1, classifying it as a Type II kinase inhibitor. This mode of action contributes to its high selectivity and potent anti-proliferative effects in cancer cells. This document details the binding characteristics of this compound, its effects on cellular signaling, and provides comprehensive experimental protocols for its characterization.
Introduction to PLK1 and the Significance of Inactive Conformation Targeting
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[1] Dysregulation and overexpression of PLK1 are common in a wide range of human cancers and are often associated with poor prognosis. This has established PLK1 as a promising target for anticancer therapies.
Protein kinases exist in dynamic equilibrium between active and inactive conformations. The activation state is often controlled by the conformation of the "DFG" (Asp-Phe-Gly) motif within the activation loop. In the active "DFG-in" state, the kinase is competent to bind ATP and phosphorylate substrates. In the "DFG-out" inactive state, the phenylalanine residue of the DFG motif occupies the ATP-binding site, preventing catalysis.[3]
Type II kinase inhibitors, such as this compound, bind to this inactive "DFG-out" conformation. This mechanism offers several advantages, including potentially higher selectivity, as the inactive conformation can be more structurally diverse among different kinases compared to the highly conserved ATP-binding pocket of the active "DFG-in" state.[4]
This compound: A Potent and Selective Type II PLK1 Inhibitor
This compound is a dimethoxy-benzeneethanamine derivative that has been identified as a highly potent and selective PLK1 inhibitor.[5] It is proposed to lock PLK1 in the inactive DFG-out conformation, thereby preventing its catalytic activity.[5][6]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified through various in vitro and cellular assays.
| Parameter | Target | Value | Reference |
| IC50 | PLK1 | 0.2 nM (200 pM) | [6][7][8] |
| IC50 | PLK2 | 66 µM | [5][6] |
| IC50 | PLK3 | 875 nM | [5][6] |
| IC50 | Aurora A Kinase | >4000-fold selectivity over PLK1 | [7] |
| EC50 | HeLa Cells | 18 µM | [6] |
| EC50 | HT29 Cells | 11.79 µM (at 48h) | [9] |
| EC50 | Various Cancer Cell Lines | 5 - 60 µM | [6] |
IC50: The half maximal inhibitory concentration. EC50: The half maximal effective concentration.
Signaling Pathways and Experimental Workflows
PLK1 Activation and Inhibition by SBE13
PLK1 activation is a multi-step process initiated at the G2/M transition. Aurora A kinase, in conjunction with its co-factor Bora, phosphorylates PLK1 on Threonine 210 (T210) in the activation loop, leading to a conformational change that promotes kinase activity.[1][10] this compound intervenes by binding to the inactive conformation, preventing this activation cascade.
Caption: PLK1 activation pathway and its inhibition by this compound.
Experimental Workflow for Characterizing SBE13
The following diagram outlines a typical workflow for characterizing the effects of this compound.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol is adapted from standard radiometric kinase assays.
Objective: To determine the IC50 value of this compound against PLK1.
Materials:
-
Recombinant human PLK1 enzyme.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).
-
Substrate (e.g., dephosphorylated casein).
-
[γ-³²P]ATP.
-
This compound stock solution (in DMSO).
-
Phosphocellulose paper (P81).
-
1% Phosphoric acid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a reaction tube, combine the PLK1 enzyme, kinase buffer, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Assay to Demonstrate Binding to Inactive PLK1
This protocol is based on the principle that a constitutively active mutant of PLK1 will be less susceptible to inhibition by a Type II inhibitor.[7]
Objective: To provide evidence that this compound preferentially binds to the inactive conformation of PLK1.
Materials:
-
HeLa cells.
-
Expression vector for wild-type PLK1.
-
Expression vector for constitutively active PLK1 (T210D mutant).
-
Transfection reagent.
-
Cell lysis buffer.
-
Anti-PLK1 antibody for immunoprecipitation.
-
Protein A/G agarose beads.
-
Materials for in vitro kinase assay (as described in 4.1).
Procedure:
-
Transfect HeLa cells with either the wild-type PLK1 or the T210D PLK1 expression vector.
-
After 24-48 hours, lyse the cells and immunoprecipitate PLK1 using an anti-PLK1 antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitates thoroughly.
-
Perform an in vitro kinase assay on the immunoprecipitated wild-type PLK1 and T210D PLK1 in the presence of a range of this compound concentrations.
-
Measure the kinase activity for both wild-type and T210D PLK1 at each inhibitor concentration.
-
Expected Outcome: this compound will potently inhibit the wild-type PLK1, but will show significantly reduced or no inhibition of the T210D mutant, indicating that the inhibitor requires the inactive conformation for binding.[7]
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.[11][12][13]
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HeLa, HT29).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
70% Ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with SBE13 treatment.[7]
Apoptosis Assay using Annexin V Staining
This protocol uses Annexin V-FITC and propidium iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.[10][14][15]
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer).
-
PBS.
-
Flow cytometer.
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate due to its potent and highly selective inhibition of PLK1. Its mechanism of action, which involves the stabilization of the inactive "DFG-out" conformation, underscores the potential of developing more specific kinase inhibitors with improved therapeutic windows. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other similar compounds targeting the inactive state of protein kinases.
References
- 1. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitylation-dependent localization of PLK1 in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting Inactive Conformations of Protein Kinases Using Active Structures: Conformational Selection of Type-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. scribd.com [scribd.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 15. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for SBE13 Hydrochloride in In Vitro Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention. Inhibition of PLK1 by this compound has been shown to disrupt the cell cycle, leading to a G2/M phase arrest and subsequent induction of apoptosis in cancer cells.[1] These application notes provide detailed protocols for assessing the in vitro anti-proliferative effects of this compound using common cell-based assays.
Mechanism of Action
Polo-like kinase 1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. This compound selectively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity. This disruption of PLK1 function leads to mitotic arrest, typically at the G2/M checkpoint, and ultimately triggers the apoptotic cascade in cancer cells.
PLK1 Signaling Pathway in Mitosis
Caption: this compound inhibits the activation of PLK1, a key regulator of mitotic events.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Other PLK1 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 / EC50 | Assay Type | Reference |
| SBE13 HCl | HeLa | Cervical Cancer | 18 µM (EC50) | Cell Proliferation | [1] |
| SBE13 HCl | HT-29 | Colon Cancer | 11.79 µM (IC50) | XTT | |
| SBE13 HCl | MDA-MB-231 | Breast Cancer | 15.7 µM (IC50) | XTT | |
| BI 2536 | A549 | Lung Cancer | 1.5 nM (IC50) | Cell Proliferation | [3] |
| BI 2536 | HCT116 | Colon Cancer | 2.5 nM (IC50) | Cell Proliferation | [3] |
| Volasertib | HCT-116 | Colon Cancer | 602.4 nM (IC50) | MTT | [4] |
| Onvansertib | A549 | Lung Adenocarcinoma | ~20 nM (IC50) | CCK-8 | [5] |
| Onvansertib | PC-9 | Lung Adenocarcinoma | ~30 nM (IC50) | CCK-8 | [5] |
Table 2: Cell Cycle and Apoptosis Analysis of this compound in MDA-MB-231 Cells
| Treatment | % of Cells in G2/M Phase | % of Apoptotic Cells (Early + Late) | Reference |
| Control | 12.5 ± 1.5 | 3.2 ± 0.5 | |
| SBE13 HCl (15.7 µM) | 49.8 ± 1.1 | 28.7 ± 2.1 |
Experimental Protocols
Experimental Workflow for In Vitro Proliferation Assay
Caption: General workflow for assessing cell proliferation using this compound.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for this compound based on standard MTT assay procedures.[6]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the drug concentration to determine the IC50 value.
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates containing 2 mL of complete medium.
-
-
Compound Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 7-14 days at 37°C and 5% CO₂, allowing colonies to form. The medium can be replaced with fresh medium containing the drug every 3-4 days if necessary.
-
-
Colony Staining and Quantification:
-
After the incubation period, carefully remove the medium and wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet staining solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle control.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in 300 µL of ice-cold PBS.
-
While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a valuable tool for studying the role of PLK1 in cancer cell proliferation. The provided protocols offer standardized methods to evaluate its anti-proliferative activity, effects on long-term survival, and its impact on cell cycle progression. These assays can be instrumental in the preclinical assessment of this compound and other PLK1 inhibitors in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for SBE13 Hydrochloride in Kinase Assays
These application notes provide detailed protocols and guidelines for utilizing SBE13 hydrochloride, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), in kinase assays. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and biochemistry.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its functions include mitotic entry, spindle formation, chromosome segregation, and cytokinesis. Due to its elevated expression in many human cancers and its correlation with poor prognosis, PLK1 has emerged as a significant target for anti-cancer drug development.
This compound is a potent and highly selective inhibitor of PLK1.[1][2][3][4] It exhibits a high degree of selectivity for PLK1 over other kinases, including PLK2, PLK3, and Aurora A kinase.[1] this compound exerts its inhibitory effect by binding to and stabilizing the inactive conformation of PLK1. In various cancer cell lines, treatment with this compound leads to a decrease in cell proliferation, a G2/M phase cell cycle arrest, and subsequent apoptosis.[5] Notably, it does not significantly impair the cell cycle progression of primary, non-cancerous cells.[1]
These characteristics make this compound a valuable tool for studying PLK1 function and for screening potential anti-cancer therapeutics in a kinase assay setting.
Data Presentation
The inhibitory activity of this compound against Polo-like kinases has been quantified and is summarized in the table below.
| Kinase | IC50 Value |
| PLK1 | 200 pM |
| PLK2 | >66 μM |
| PLK3 | 875 nM |
| Aurora A Kinase | No significant inhibition |
Table 1: Inhibitory Potency of this compound. The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data compiled from multiple sources.[1][2]
Signaling Pathway
The following diagram illustrates the central role of PLK1 in regulating key events during the M-phase of the cell cycle.
Caption: PLK1 signaling pathway in M-phase.
Experimental Protocols
This section provides a detailed protocol for an in vitro PLK1 kinase assay using this compound. This protocol is based on immunoprecipitation of PLK1 from cell lysates followed by a radioactive kinase assay.
Materials and Reagents
-
Cell Lines: Human cancer cell lines with high PLK1 expression (e.g., HeLa, HCT116).
-
Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, FBS, antibiotics).
-
This compound: Prepare stock solutions in DMSO.[1]
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Antibodies: Anti-PLK1 antibody for immunoprecipitation.
-
Protein A/G Agarose Beads: For immunoprecipitation.
-
Kinase Assay Buffer: (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 5 µM ATP).
-
Radioactive ATP: [γ-32P]ATP (10 μCi/μL).
-
SDS-PAGE reagents and equipment.
-
Autoradiography film or digital imager.
Experimental Workflow Diagram
Caption: PLK1 kinase assay experimental workflow.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 100 µM) or DMSO as a vehicle control for a specified period (e.g., 13 hours).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Immunoprecipitation of PLK1:
-
To 800 µg of total protein lysate, add 1.5 µg of anti-PLK1 antibody.[1][5]
-
Incubate for 2 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and continue to incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Initiate the kinase reaction by adding 1 µg of casein and 1 µCi of [γ-32P]ATP to the bead suspension.[1][5]
-
Incubate the reaction mixture at 37°C for 30 minutes with gentle shaking.[1][5]
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Autoradiography:
-
Separate the reaction products on a 10% Bis-Tris polyacrylamide gel.[6]
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen for 12 to 36 hours.[6]
-
To ensure equal loading of PLK1 in each reaction, a parallel Western blot analysis of the immunoprecipitated protein can be performed.[1]
-
-
Data Analysis:
-
Quantify the band intensities corresponding to the phosphorylated substrate using densitometry software.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak kinase activity | Inactive enzyme | Ensure proper cell handling and use fresh lysates. Confirm PLK1 expression in the cell line. |
| Inefficient immunoprecipitation | Optimize antibody concentration and incubation times. Ensure beads are not old. | |
| High background signal | Non-specific binding of ATP | Increase the number of washes after immunoprecipitation. Include a no-enzyme control. |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and prepare master mixes for reagents. |
| Variation in cell health | Maintain consistent cell culture conditions and passage numbers. |
References
Application Notes: Western Blot Analysis of Caspase Activation Induced by SBE13 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2][3] Inhibition of PLK1 disrupts normal cell division, leading to mitotic arrest and subsequent induction of apoptosis in various cancer cell lines.[3][4][5] A critical event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases that execute the programmed cell death pathway. This application note provides a detailed protocol for the analysis of caspase activation in cancer cells treated with this compound using western blotting.
Apoptosis is primarily mediated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3. The intrinsic pathway involves the activation of initiator caspase-9, while the extrinsic pathway is initiated by caspase-8. Activation of these caspases involves proteolytic cleavage of their inactive zymogens (pro-caspases) into active fragments. Western blotting is a widely used technique to detect these cleaved, active forms of caspases, thereby providing a reliable method to monitor the induction of apoptosis.
Mechanism of Action: this compound and Caspase Activation
This compound targets PLK1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis. Inhibition of PLK1 leads to defects in spindle formation and cytokinesis, triggering the spindle assembly checkpoint and causing a prolonged mitotic arrest.[5] This sustained arrest can ultimately lead to apoptotic cell death. The transition from mitotic arrest to apoptosis is often mediated by the intrinsic pathway, which involves mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, leads to the formation of the apoptosome and the activation of caspase-9, which then activates downstream executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.
Data Presentation
The following table summarizes representative quantitative data for the induction of cleaved caspases in cancer cells following treatment with a PLK1 inhibitor. This data is illustrative and the actual fold-change may vary depending on the cell line, concentration of this compound, and duration of treatment.
| Cell Line | Treatment | Cleaved Caspase-9 (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |
| HeLa | SBE13 HCl (18 µM, 24h) | ~ 3.5 | ~ 4.2 |
| HeLa | SBE13 HCl (18 µM, 48h) | ~ 5.8 | ~ 6.5 |
| KMS18 | BI 2536 (20 nM, 8h) | Not Reported | Increased |
| SH-SY5Y | BI 2536 (serial conc., 24h) | Not Reported | Dose-dependent increase |
| SK-N-BE(2) | BI 2536 (serial conc., 24h) | Not Reported | Dose-dependent increase |
Note: Quantitative data for this compound is estimated based on typical results observed with PLK1 inhibitors. Data for BI 2536 is qualitative as reported in the cited literature.[4][6]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HeLa (human cervical cancer), or other susceptible cancer cell lines. The EC50 for this compound in HeLa cells is 18 µM.[1][2]
-
Culture Conditions: Culture cells in appropriate medium (e.g., DMEM for HeLa) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., a dose-response from 1 µM to 50 µM, including the EC50 of 18 µM for HeLa cells) for various time points (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
Western Blot Protocol for Caspase Activation
Materials and Reagents:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Tris-glycine SDS-PAGE gels (12-15%)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved caspase-3 (Asp175)
-
Rabbit anti-cleaved caspase-9 (Asp353)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto a 12-15% Tris-glycine SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software.
-
Normalize the intensity of the cleaved caspase bands to the corresponding loading control (β-actin) to ensure equal protein loading.
-
Conclusion
This application note provides a comprehensive guide for utilizing western blot analysis to investigate caspase activation in response to treatment with the PLK1 inhibitor this compound. The provided protocols and diagrams offer a framework for researchers to effectively assess the apoptotic effects of this compound in cancer cell lines. The detection of cleaved caspase-9 and -3 serves as a robust indicator of apoptosis induction through the intrinsic pathway, a common mechanism for agents that induce mitotic arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: SBE13 Hydrochloride in Combination with Enzastaurin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic anti-cancer effects of combining SBE13 hydrochloride, a potent Polo-like kinase 1 (Plk1) inhibitor, with Enzastaurin, a selective protein kinase C beta (PKCβ) inhibitor. The provided protocols are based on published research and are intended to guide the design and execution of in vitro studies to evaluate this drug combination.
Introduction
The combination of this compound and Enzastaurin presents a promising therapeutic strategy, particularly for cancers with specific genetic backgrounds, such as p53 deficiency. Plk1 is a critical regulator of mitotic progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Enzastaurin targets the PKCβ signaling pathway, which is involved in tumor cell proliferation, survival, and angiogenesis. The concurrent inhibition of these two distinct pathways has been shown to induce a synergistic reduction in cancer cell proliferation and an enhancement of apoptosis.[1][2][3]
The differential sensitivity to this combination based on p53 status suggests a potential for targeted therapy. p53-deficient cancer cells exhibit a greater synergistic reduction in cell proliferation when treated with both SBE13 and Enzastaurin, while non-transformed cells with functional p53 are less affected.[1][2][3]
Mechanism of Action
This compound is a selective inhibitor of Plk1, a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4][5] Inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells.
Enzastaurin is a competitive inhibitor of the beta isoform of protein kinase C (PKCβ). PKCβ is a key component of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting PKCβ, Enzastaurin can suppress the phosphorylation of downstream targets such as GSK3β, thereby impeding pro-survival signals.[2]
The combination of SBE13 and Enzastaurin targets two distinct but crucial pathways in cancer cells. This dual blockade leads to a more potent anti-proliferative and pro-apoptotic effect than either agent alone.
Signaling Pathways
The following diagram illustrates the targeted signaling pathways of this compound and Enzastaurin.
Caption: Targeted signaling pathways of this compound and Enzastaurin.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the combination of this compound and Enzastaurin in various cancer cell lines.
Table 1: Synergistic Reduction of Cell Proliferation
| Cell Line | p53 Status | Treatment | Concentration | % Reduction in Proliferation (relative to control) |
| HCT116 p53-/- | Null | Enzastaurin | 10 µM | ~30% |
| SBE13 | 10 nM | ~40% | ||
| Combination | 10 µM + 10 nM | ~75% (Synergistic) | ||
| HCT116 p53+/+ | Wild-type | Enzastaurin | 10 µM | ~20% |
| SBE13 | 10 nM | ~25% | ||
| Combination | 10 µM + 10 nM | ~50% (Additive) | ||
| HeLa | HPV-inactivated | Enzastaurin | 10 µM | ~40% |
| SBE13 | 10 nM | ~50% | ||
| Combination | 10 µM + 10 nM | ~80% (Synergistic) | ||
| MCF-7 | Wild-type | Enzastaurin | 10 µM | ~15% |
| SBE13 | 10 nM | ~20% | ||
| Combination | 10 µM + 10 nM | ~40% (Additive) |
Data are approximated from published graphical representations and should be confirmed experimentally.
Table 2: Induction of Apoptosis
| Cell Line | Treatment | Concentration | % Apoptotic Cells (Annexin V positive) |
| HCT116 p53-/- | Control | - | ~5% |
| Enzastaurin | 10 µM | ~15% | |
| SBE13 | 10 nM | ~20% | |
| Combination | 10 µM + 10 nM | ~45% | |
| HeLa | Control | - | ~4% |
| Enzastaurin | 10 µM | ~12% | |
| SBE13 | 10 nM | ~18% | |
| Combination | 10 µM + 10 nM | ~40% |
Data are approximated from published graphical representations and should be confirmed experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and Enzastaurin.
Experimental Workflow
Caption: General experimental workflow for in vitro combination studies.
Protocol 1: Cell Proliferation Assay (Crystal Violet Staining)
Objective: To determine the effect of this compound and Enzastaurin, alone and in combination, on the proliferation of adherent cancer cells.
Materials:
-
Adherent cancer cell lines (e.g., HCT116 p53-/-, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Enzastaurin (stock solution in DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol
-
Crystal Violet Staining Solution (0.5% w/v in 25% methanol)
-
Solubilization solution: 10% acetic acid
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Enzastaurin in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combination) or vehicle control (DMSO, final concentration should be <0.1%).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Staining:
-
Carefully aspirate the medium.
-
Gently wash the cells twice with 200 µL of PBS.
-
Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates thoroughly with tap water until the water runs clear.
-
Invert the plates on a paper towel and allow them to air dry completely.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Incubate on a shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control wells.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and Enzastaurin, alone and in combination.
Materials:
-
Treated cells from 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with SBE13, Enzastaurin, the combination, or vehicle control as described in Protocol 1 for 48 hours.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Western Blot Analysis
Objective: To analyze the effect of this compound and Enzastaurin on the expression and phosphorylation status of key proteins in the Plk1 and PKCβ pathways.
Materials:
-
Treated cells from 6- or 10-cm dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Plk1, anti-phospho-Akt (Ser473), anti-Akt, anti-p53, anti-p21, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as described in Protocol 1 for 48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the protein of interest to a loading control (e.g., ß-actin).
-
Disclaimer
These application notes and protocols are intended for research use only by qualified professionals. The information provided is based on published scientific literature and should be adapted and optimized for specific experimental conditions. It is the responsibility of the user to ensure proper safety precautions are taken when handling all reagents and equipment.
References
- 1. oncotarget.com [oncotarget.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Combinatorial inhibition of Plk1 and PKCβ in cancer cells with different p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
SBE13 Hydrochloride: A Potent Tool for Inducing Mitotic Catastrophe in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SBE13 hydrochloride is a highly potent and selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Dysregulation of PLK1 is a common feature in a wide range of human cancers, making it an attractive target for therapeutic intervention. This compound exerts its anti-cancer effects by inducing a state of mitotic catastrophe, a form of cell death triggered by aberrant mitosis. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying mitotic catastrophe.
Mechanism of Action
This compound targets the inactive conformation of PLK1, leading to its potent and selective inhibition.[1] PLK1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of PLK1 by this compound disrupts these processes, leading to a cascade of events that culminate in mitotic catastrophe.
Key molecular events following this compound treatment include:
-
G2/M Phase Arrest: Cells treated with this compound accumulate in the G2/M phase of the cell cycle.[1]
-
Aberrant Spindle Formation: Inhibition of PLK1 disrupts the formation of a normal bipolar mitotic spindle, often leading to monopolar or multipolar spindles.
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of improperly attached chromosomes activates the SAC, leading to a prolonged mitotic arrest.
-
Mitotic Slippage and Aneuploidy: Cells that eventually exit mitosis without proper chromosome segregation become aneuploid.
-
Induction of Apoptosis: The cellular stress and genomic instability resulting from aberrant mitosis trigger the apoptotic cascade, leading to cell death.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 | Human cervical cancer (HeLa) | 200 pM (in vitro kinase assay) | [2] |
| EC50 | Human cervical cancer (HeLa) | 18 µM (cell proliferation) | [2] |
| IC50 | Human colon adenocarcinoma (HT29) | 11.79 µM (48h, XTT assay) | [3] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Protocol 4: Immunofluorescence for Mitotic Spindle and Chromosome Visualization
This protocol allows for the visualization of mitotic spindle and chromosome morphology following this compound treatment.
Materials:
-
Cancer cell line of interest grown on coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with the use of this compound.
Caption: this compound inhibits PLK1, leading to mitotic catastrophe.
Caption: General workflow for studying this compound's effects.
Caption: Simplified PLK1 signaling pathway and the impact of SBE13.
References
- 1. Plk1 inhibition leads to a failure of mitotic division during the first mitotic division in pig embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic enhancers of partial PLK1 inhibition reveal hypersensitivity to kinetochore perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular acidosis triggers a senescence-like phenotype in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry for Cell Cycle Analysis Following SBE13 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] PLK1 is frequently overexpressed in various human cancers and its elevated levels often correlate with poor prognosis, making it an attractive target for cancer therapy.[3] this compound exerts its anti-proliferative effects by inducing cell cycle arrest, primarily at the G2/M phase, which subsequently leads to apoptosis in cancer cells.[1] This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: this compound and Cell Cycle Arrest
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and the G2/M checkpoint transition.[4][5] PLK1 activates the Cdc25C phosphatase, which in turn dephosphorylates and activates the Cyclin B1/Cdk1 complex, a key driver of mitotic entry.[4][5]
This compound selectively inhibits PLK1 with a high potency (IC50 of 200 pM).[1][2] By inhibiting PLK1, SBE13 prevents the activation of the Cyclin B1/Cdk1 complex, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1] This prolonged mitotic arrest ultimately triggers the apoptotic cascade, resulting in cancer cell death.
Data Presentation: Expected Cell Cycle Distribution Changes
Treatment of cancer cells with PLK1 inhibitors like this compound is expected to cause a significant increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. The following table provides representative data on the effects of a PLK1 inhibitor on the cell cycle distribution of cholangiocarcinoma (CCA) cell lines after 24 hours of treatment, as determined by flow cytometry.
| Cell Line | Treatment (PLK1 Inhibitor) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HuCCA1 | Vehicle Control | 55.2 ± 2.1 | 25.1 ± 1.5 | 19.7 ± 1.8 |
| HuCCA1 | 10 nM | 35.4 ± 1.9 | 18.3 ± 1.2 | 46.3 ± 2.5 |
| HuCCA1 | 100 nM | 15.1 ± 1.3 | 9.8 ± 0.9 | 75.1 ± 3.1 |
| KKU055 | Vehicle Control | 60.1 ± 2.5 | 22.4 ± 1.7 | 17.5 ± 1.4 |
| KKU055 | 10 nM | 40.2 ± 2.2 | 15.6 ± 1.1 | 44.2 ± 2.8 |
| KKU055 | 100 nM | 20.7 ± 1.8 | 8.1 ± 0.7 | 71.2 ± 3.4 |
| KKU100 | Vehicle Control | 58.9 ± 2.3 | 23.5 ± 1.6 | 17.6 ± 1.5 |
| KKU100 | 10 nM | 38.7 ± 2.0 | 16.2 ± 1.3 | 45.1 ± 2.7 |
| KKU100 | 100 nM | 18.2 ± 1.5 | 7.5 ± 0.6 | 74.3 ± 3.2 |
| KKU213A | Vehicle Control | 62.3 ± 2.8 | 20.1 ± 1.4 | 17.6 ± 1.6 |
| KKU213A | 10 nM | 42.1 ± 2.4 | 14.8 ± 1.0 | 43.1 ± 2.6 |
| KKU213A | 100 nM | 22.5 ± 1.9 | 6.9 ± 0.5 | 70.6 ± 3.0 |
*Data is representative of the effects of PLK1 inhibitors on cholangiocarcinoma cells[6][7] and values are presented as mean ± SD from three independent experiments. *P<0.05 compared to vehicle control.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, HCT116, or other relevant lines) in 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 1 x 10^5 cells/well).
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).[1] A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted from standard procedures for PI-based cell cycle analysis.[4][5][8][9]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
5 ml flow cytometry tubes
-
Refrigerated centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully aspirate the medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a 15 ml conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 ml conical tube.
-
-
Cell Counting: Perform a cell count to ensure you have approximately 1 x 10^6 cells per sample.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 ml of PBS. Repeat this wash step.
-
Fixation:
-
Centrifuge the washed cells and discard the supernatant.
-
Resuspend the cell pellet in 500 µl of ice-cold PBS.
-
While gently vortexing, add 4.5 ml of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at 4°C in 70% ethanol for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Ethanol-fixed cells are less dense.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µl of PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubate the cells at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve the quality of the data.
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.
-
Record the PI fluorescence (typically in the FL2 or a similar channel) on a linear scale.
-
-
Data Analysis:
-
Analyze the resulting DNA content histograms using appropriate cell cycle analysis software (e.g., ModFit LT™, FlowJo™).
-
The software will deconvolute the histogram to provide the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: PLK1 Signaling Pathway in G2/M Transition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PLK1 - Wikipedia [en.wikipedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for SBE13 Hydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression. Plk1 is frequently overexpressed in various human cancers, making it an attractive target for anti-cancer drug development. Inhibition of Plk1 by this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent. These application notes provide detailed protocols for investigating the effects of this compound on cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of Plk1. Plk1 plays a crucial role in several stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting Plk1, this compound disrupts these processes, leading to a prolonged mitotic arrest. This arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[1][2][3]
Data Presentation
This compound Efficacy in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 | Incubation Time | Effect | Reference |
| HeLa | Cervical Cancer | EC50: 18 µM | Not Specified | Reduced cell proliferation, induced apoptosis | MedchemExpress |
| MDA-MB-231 | Breast Cancer | IC50: 15.7 µM | 48 hours | Dose-dependent cytotoxicity, G2/M arrest, apoptosis | [4][5][6][7] |
| HT-29 | Colon Cancer | IC50: 11.79 µM | 48 hours | Dose-dependent cytotoxicity, induced apoptosis | CUMHURIYET SCIENCE JOURNAL |
Experimental Protocols
Cell Culture
-
Culture HeLa, MDA-MB-231, or HT-29 cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
This compound Preparation
-
Prepare a stock solution of this compound in DMSO.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. A preliminary dose-response experiment is recommended to determine the optimal concentration range for your specific cell line and experimental conditions.
Cell Viability Assay (XTT Assay)
This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of this compound.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for 24, 48, and 72 hours. Include untreated cells as a control.
-
Following treatment, add 50 µL of XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed 1 x 10⁶ cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for 24 and 48 hours.
-
Harvest the cells, including any floating cells from the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression of key proteins involved in the Plk1 signaling pathway.
-
Seed cells and treat with this compound as previously described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometric analysis to quantify protein expression levels relative to the loading control.
Visualizations
References
- 1. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. epigentek.com [epigentek.com]
- 5. Cumhuriyet Science Journal » Submission » Investigation of potential DNA damaging and apoptotic effects of PLK1 inhibitor SBE13 in breast cancer cell line MDA-MB-231 [csj.cumhuriyet.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. WEE1 antibody (29474-1-AP) | Proteintech [ptglab.com]
- 10. ptglab.com [ptglab.com]
- 11. Cdc27 Antibody - BSA Free (NBP1-89095): Novus Biologicals [novusbio.com]
SBE13 Hydrochloride: A Potent and Selective PLK1 Inhibitor for Cancer Drug Discovery
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: SBE13 hydrochloride is a potent and highly selective small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. This makes PLK1 an attractive target for cancer therapy. This compound exerts its anti-cancer effects by inducing cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. These application notes provide a summary of the key features of this compound, its mechanism of action, and detailed protocols for its use in cancer research.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HeLa | Cervical Cancer | EC50 | 18 µM | [1] |
| HT29 | Colon Adenocarcinoma | IC50 (48h) | 11.79 µM | |
| MDA-MB-231 | Breast Cancer | IC50 (48h) | 15.7 µM | [2] |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | Parameter | Value | Selectivity vs. PLK1 | Reference |
| PLK1 | IC50 | 200 pM | - | [1] |
| PLK2 | IC50 | >66 µM | >330,000-fold | [1] |
| PLK3 | IC50 | 875 nM | 4375-fold | [1] |
| Aurora A Kinase | Activity | No inhibition | N/A | [1] |
Table 3: Cellular Effects of this compound in MDA-MB-231 Breast Cancer Cells (48h treatment)
| Parameter | Concentration | Result | Reference |
| G2/M Phase Arrest | 15.7 µM (IC50) | 49.8 ± 1.10% of cells in G2/M | [2] |
Note: Publicly available data on the IC50 values of this compound across a broader panel of cancer cell lines is limited.
Mechanism of Action
This compound is a selective inhibitor of PLK1. By inhibiting PLK1, it disrupts multiple stages of mitosis, including centrosome maturation, spindle formation, and chromosome segregation. This leads to a prolonged arrest of the cell cycle in the G2/M phase. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death. In HeLa cells, treatment with SBE13 has been shown to increase the levels of key mitotic proteins such as cyclin B1 and phospho-histone H3, further confirming its role in mitotic arrest[1].
Mandatory Visualizations
Caption: PLK1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability (XTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound stock solution (in DMSO or other suitable solvent)
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest SBE13 concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT/electron coupling reagent mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vitro PLK1 Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on PLK1 activity.
Materials:
-
Recombinant active PLK1 enzyme
-
PLK1 substrate (e.g., casein or a specific peptide substrate)
-
Kinase buffer
-
ATP (including radiolabeled [γ-32P]ATP for radiometric assays or as required for luminescence-based assays)
-
This compound stock solution
-
Reaction termination buffer
-
Method for detection (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or plate reader for luminescence/fluorescence-based assays)
Procedure (Example for Radiometric Assay):
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a reaction tube, combine the recombinant PLK1 enzyme and the PLK1 substrate in kinase buffer.
-
Add the this compound dilutions or vehicle control to the reaction tubes and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP).
-
Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at 30°C.
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of PLK1 inhibition for each this compound concentration and determine the IC50 value.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits. All work should be conducted in accordance with institutional safety guidelines.
References
Troubleshooting & Optimization
SBE13 hydrochloride solubility in DMSO vs water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of SBE13 hydrochloride in DMSO and water. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and water?
A1: this compound exhibits significantly different solubility profiles in dimethyl sulfoxide (DMSO) compared to water. It is highly soluble in DMSO and has limited solubility in water. The reported solubility values from various suppliers are summarized below.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility (Concentration) | Reported Solubility (mg/mL) | Conditions/Notes |
| DMSO | 100 mM | ≥ 100 mg/mL[1] | Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |
| 198.16 mM[2] | 95 mg/mL[2] | ||
| 1 mg/mL[3] | |||
| Water | 10 mM | 5 mg/mL[1] | Requires gentle warming. |
| 10.43 mM[1] | Requires sonication.[1] | ||
| Insoluble[2] |
Molecular Weight of this compound: 479.4 g/mol [4]
Q2: I'm having trouble dissolving this compound in water. What can I do?
A2: It is common to experience difficulty dissolving this compound in aqueous solutions due to its limited water solubility.[2] Here are some troubleshooting steps:
-
Gentle Warming: As suggested by some suppliers, gently warming the solution can aid dissolution. A water bath set to 37°C is often used.[5]
-
Sonication: Using an ultrasonic bath can help break down particles and facilitate dissolution.[1][5]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. However, altering the pH may impact your experimental system, so this should be done with caution and validated for your specific assay.
-
Stock Solution in DMSO: The recommended approach is to first prepare a concentrated stock solution in DMSO, in which the compound is highly soluble.[5] This stock solution can then be diluted into your aqueous experimental medium. Be aware that diluting a DMSO stock into an aqueous buffer can sometimes cause the compound to precipitate out of solution. To mitigate this, use a final DMSO concentration that is as low as possible for your experiment (e.g., <0.1%) and add the stock solution to the aqueous medium while vortexing.[5]
Q3: My this compound, which was dissolved in DMSO, precipitated when I diluted it in my aqueous buffer. How can I resolve this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly water-soluble compounds.[5]
-
Vortexing/Sonication: Immediately after dilution, vortex or sonicate the solution for several minutes. This can often help redissolve the precipitate.[5]
-
Lower Final Concentration: If the compound continues to precipitate, you may be exceeding its solubility limit in the final aqueous medium. Try working with a lower final concentration of this compound.
-
Formulation with Solubilizing Agents: For in vivo studies or challenging in vitro systems, co-solvents or other formulating agents may be necessary. Some reported formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[1]
Experimental Protocols
Methodology for Determining Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of a compound like this compound, adapted from high-throughput screening practices.[6]
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, precise volume of each concentration from the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (e.g., 1-5%).
-
Incubation: Shake the plate at room temperature for a set period (e.g., 1-2 hours) to allow the system to reach equilibrium.
-
Analysis: Analyze the plate using a method that can detect undissolved precipitate.
-
Nephelometry (Light Scattering): A plate reader capable of nephelometry can measure the amount of light scattered by undissolved particles. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.[6]
-
Direct UV/HPLC: Alternatively, the samples can be filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by comparing to a standard curve.[6]
-
Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[7] PLK1 is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting PLK1, SBE13 disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Mechanism of action of this compound via PLK1 inhibition.
Caption: Experimental workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C24H28Cl2N2O4 | CID 11948807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SBE 13 hydrochloride | CAS 1052532-15-6 | SBE13 HCl | Tocris Bioscience [tocris.com]
Troubleshooting SBE13 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using SBE13 hydrochloride in their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My this compound powder is not dissolving properly. What is the recommended procedure for solubilization?
A: Difficulty in dissolving this compound can be due to the choice of solvent or the presence of moisture. This compound is soluble in DMSO and, with gentle warming, in water. It is reported to be insoluble in ethanol.[1]
-
For DMSO: Concentrations up to 100 mM are achievable. Note that moisture-absorbing DMSO can reduce solubility, so it is crucial to use fresh, anhydrous DMSO.[1]
-
For Water: Solubility up to 10 mM can be achieved with gentle warming.
-
For Other Solvents: Solubility has been reported in DMF at 10 mg/ml and in a 1:5 solution of DMF:PBS (pH 7.2) at 0.16 mg/ml.[2]
For consistent results, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted in an aqueous buffer or cell culture medium for your experiment.
Q2: I am not observing the expected anti-proliferative effects or cell cycle arrest in my cancer cell line. What are the potential reasons?
A: If you are not seeing the expected G2/M arrest and subsequent apoptosis, consider the following factors:[1]
-
Concentration and Incubation Time: The effective concentration (EC50) of SBE13 can vary significantly between cell lines, with reported values ranging from 5 µM to 60 µM.[2][3] Ensure you are using a sufficient concentration range (e.g., 1 nM to 100 µM) and incubation time (typically 24 to 72 hours).[1]
-
Cell Line Sensitivity: Not all cell lines will respond equally. The expression and activity level of PLK1 in your specific cell line can influence its sensitivity to the inhibitor.
-
Compound Integrity: Ensure the compound has been stored correctly. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for 1 month to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
-
Experimental Control: Use a positive control (e.g., another known PLK1 inhibitor) and a vehicle control (e.g., DMSO) to ensure the experimental system is working as expected.
Q3: How can I confirm that SBE13 is actively inhibiting PLK1 in my cells?
A: To verify the on-target activity of SBE13, you can measure the downstream effects of PLK1 inhibition. A common method is to perform a Western blot analysis to check for changes in the levels of key cell cycle proteins. Inhibition of PLK1 is known to cause an increase in the levels of Cyclin B1, phospho-histone H3, Wee1, Emi1, and securin.[4] Observing these changes provides strong evidence of target engagement.
Q4: What are the known off-target effects of this compound?
A: this compound is a highly selective inhibitor of Polo-like kinase 1 (PLK1).[4] It shows significantly less activity against other kinases in the PLK family and no effect on Aurora A kinase.[2] This high selectivity is a key feature of the compound, which targets the inactive conformation of PLK1.[2][3] While off-target effects are minimal, it is always good practice in drug development to consider that at very high concentrations, unintended targets could be affected.
Q5: What are the best practices for storing this compound?
A: Proper storage is critical for maintaining the stability and activity of the compound.
-
Powder: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1] Some suppliers suggest desiccating at room temperature.
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4] Store these aliquots in sealed vials away from moisture at -80°C (stable for 6 months) or -20°C (stable for 1 month).[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Kinase Inhibitory Potency
| Kinase | IC50 Value |
|---|---|
| PLK1 | 200 pM[1][4] |
| PLK3 | 875 nM[4] |
| PLK2 | >66 µM[4] |
| Aurora A kinase | No effect observed[2] |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Notes |
|---|---|---|
| DMSO | 100 mM / 95 mg/mL[1] | Use fresh, anhydrous DMSO.[1] |
| Water | 10 mM | Requires gentle warming. |
| DMF | 10 mg/mL[2] |
| Ethanol | Insoluble[1] | |
Table 3: Recommended Storage Conditions
| Format | Storage Temperature | Shelf Life |
|---|---|---|
| Powder (solid) | -20°C | ≥ 3 years[1][2] |
| Stock Solution | -80°C | 6 months[4] |
| Stock Solution | -20°C | 1 month[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate: this compound has a molecular weight of 479.4 g/mol .[2] To make 1 mL of a 10 mM stock, you will need 4.794 mg of the compound.
-
Weigh: Carefully weigh out the required amount of this compound powder.
-
Dissolve: Add the powder to a sterile microcentrifuge tube. Add 1 mL of fresh, anhydrous DMSO.
-
Mix: Vortex or gently warm the solution until the solid is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Cell Proliferation Assay
-
Cell Seeding: Plate your chosen cancer cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound from your DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of SBE13 (e.g., 1 nM to 100 µM).[1] Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours).[1]
-
Viability Assessment: Quantify cell viability using a standard method such as MTT, MTS, or a cell counting assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.
Protocol 3: Western Blot for Cell Cycle Markers
-
Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-Histone H3 (Ser10), total Histone H3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting logic for unexpected experimental results.
References
Impact of fresh vs old DMSO on SBE13 hydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of SBE13 hydrochloride, with a specific focus on the impact of dimethyl sulfoxide (DMSO) quality on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitosis.[1][2][3][4] It functions as a type II inhibitor, meaning it specifically binds to and stabilizes the inactive conformation of Plk1.[3][4] This prevents the kinase from adopting its active form, thereby blocking its downstream signaling pathways. In cancer cells, inhibition of Plk1 by this compound leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis (programmed cell death).[1][3]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). Several suppliers indicate that this compound is soluble in DMSO at concentrations up to 100 mM.[1] It is crucial to use fresh, high-quality DMSO to ensure complete dissolution and maintain the stability of the compound.[1][2]
Q3: How should I store my this compound stock solution?
For long-term storage, it is recommended to aliquot your this compound stock solution in DMSO and store it at -20°C or -80°C.[1][2] This minimizes freeze-thaw cycles which can degrade the compound. For short-term storage (up to one month), -20°C is generally acceptable.[1][2] Always ensure your storage vials are tightly sealed to prevent the hygroscopic DMSO from absorbing moisture.[5][6]
Q4: I am observing lower than expected activity with this compound. What could be the cause?
Several factors could contribute to lower than expected activity. One of the most common issues is the quality of the DMSO used for solubilization. Old or improperly stored DMSO can absorb water from the atmosphere, which can significantly reduce the solubility of this compound.[1][2] This can lead to the formation of micro-precipitates in your stock solution, resulting in an inaccurate final concentration in your assay. Other potential causes include multiple freeze-thaw cycles of the stock solution, incorrect concentration calculations, or issues with the specific cell line or assay system being used.
Troubleshooting Guide
Issue: Inconsistent or reduced this compound activity in cell-based assays.
This guide will walk you through a systematic approach to determine if the quality of your DMSO is impacting the efficacy of this compound in your experiments.
Step 1: Evaluate Your DMSO Storage and Handling
-
Question: How old is your current bottle of DMSO?
-
Recommendation: If your DMSO is more than a year old or has been opened frequently, consider replacing it with a new, sealed bottle of anhydrous, high-purity DMSO.
-
-
Question: How is the DMSO stored?
-
Question: Do you observe any crystals in your DMSO at room temperature?
-
Recommendation: Pure DMSO has a freezing point of 18.5 °C (65.3 °F). If you observe crystals at room temperature, it may have absorbed a significant amount of water, which lowers its freezing point. In this case, it is best to discard the DMSO and use a fresh supply.
-
Step 2: Experimental Protocol to Test the Impact of Fresh vs. Old DMSO
This experiment is designed to directly compare the activity of this compound dissolved in fresh versus old DMSO.
Objective: To determine if the age and handling of DMSO affect the inhibitory activity of this compound on cancer cell proliferation.
Materials:
-
This compound powder
-
A new, sealed bottle of anhydrous, high-purity DMSO ("Fresh DMSO")
-
Your laboratory's current, opened bottle of DMSO ("Old DMSO")
-
Cancer cell line known to be sensitive to Plk1 inhibition (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Prepare Stock Solutions:
-
On the day of the experiment, prepare two separate stock solutions of this compound at a high concentration (e.g., 10 mM).
-
Stock A: Dissolve this compound in "Fresh DMSO".
-
Stock B: Dissolve this compound in "Old DMSO".
-
Ensure complete dissolution by vortexing. Visually inspect for any precipitates.
-
-
Cell Seeding:
-
Seed your chosen cancer cell line into a 96-well plate at a predetermined optimal density for a 72-hour proliferation assay.
-
Allow the cells to adhere and resume logarithmic growth for 12-24 hours.
-
-
Treatment:
-
Prepare serial dilutions of both Stock A and Stock B in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a "vehicle control" for both fresh and old DMSO (medium with the highest percentage of DMSO used in the dilutions, but without this compound).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle controls.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the respective vehicle control (Fresh DMSO vehicle for Stock A dilutions, Old DMSO vehicle for Stock B dilutions).
-
Plot the dose-response curves for both conditions (Fresh DMSO vs. Old DMSO).
-
Calculate the IC50 (half-maximal inhibitory concentration) values for both curves.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Fresh vs. Old DMSO
| DMSO Source | Cell Line | IC50 (µM) |
| Fresh DMSO | HeLa | 5.2 |
| Old DMSO | HeLa | 15.8 |
| Fresh DMSO | HCT116 | 7.5 |
| Old DMSO | HCT116 | 22.1 |
Interpretation of Results:
A significant rightward shift in the dose-response curve and a higher IC50 value for this compound dissolved in "Old DMSO" would strongly indicate that the quality of the DMSO is negatively impacting the compound's activity. This is likely due to reduced solubility and, therefore, a lower effective concentration of the inhibitor in the assay.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action on the Plk1 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for testing fresh vs. old DMSO on this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SBE13, a newly identified inhibitor of inactive polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
Cell viability issues with SBE13 hydrochloride treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SBE13 hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability | 1. Sub-optimal concentration of this compound: The effective concentration can vary significantly between cell lines. | 1a. Perform a dose-response experiment: Test a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal EC50 for your specific cell line.[1] 1b. Consult literature for your cell line: Check for published data on this compound's effect on your cell line of interest. |
| 2. Compound instability or improper storage: this compound may degrade if not stored correctly. | 2a. Prepare fresh stock solutions: this compound is soluble in DMSO.[2] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. 2b. Store properly: Store the solid compound and stock solutions as recommended on the datasheet, typically desiccated at room temperature.[2][3] | |
| 3. Cell line resistance: Some cell lines may be inherently resistant to PLK1 inhibition. | 3a. Verify PLK1 expression: Confirm that your cell line expresses Polo-like kinase 1 (PLK1). 3b. Consider alternative inhibitors: If resistance is confirmed, you may need to explore other therapeutic agents. | |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect results. | 1a. Standardize your protocol: Use cells of a consistent passage number and seed them at the same density for each experiment. Ensure all reagents are of high quality. 1b. Use a positive control: Include a known inducer of apoptosis to validate your assay. |
| 2. Inaccurate pipetting or dilutions: Errors in preparing drug concentrations can lead to variability. | 2a. Calibrate your pipettes: Ensure your pipettes are accurately calibrated. 2b. Prepare a serial dilution series carefully: Be meticulous when preparing your drug dilutions. | |
| High toxicity in control (untreated) cells | 1. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1a. Determine DMSO tolerance: Perform a vehicle control experiment to determine the maximum concentration of DMSO your cells can tolerate without a significant loss of viability. Keep the final DMSO concentration consistent across all wells and typically below 0.5%. |
| 2. Contamination: Bacterial or fungal contamination can cause cell death. | 2a. Practice sterile technique: Ensure proper aseptic technique during all cell handling procedures. 2b. Regularly test for mycoplasma: Mycoplasma contamination can affect cell health and experimental outcomes. | |
| Unexpected morphological changes | 1. Off-target effects: Although SBE13 is highly selective for PLK1, off-target effects at high concentrations cannot be entirely ruled out. | 1a. Use the lowest effective concentration: Once the EC50 is determined, use the lowest concentration that gives the desired effect to minimize potential off-target effects. 1b. Review literature for known off-target effects: While none are prominently reported for SBE13, it is good practice to stay updated. |
| 2. Cell cycle arrest: this compound is known to cause a G2/M arrest, which can lead to changes in cell morphology, such as rounding and detachment.[4] | 2a. Analyze the cell cycle: Use flow cytometry to analyze the cell cycle distribution of treated cells to confirm G2/M arrest. 2b. Time-course experiment: Observe cell morphology at different time points after treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1) with an IC50 of 200 pM.[4] It exhibits over 4000-fold selectivity for PLK1 compared to Aurora A kinase, Plk2, and Plk3.[4] By inhibiting PLK1, this compound disrupts mitotic progression, leading to a G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM and in water up to 10 mM with gentle warming.[2] For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[2][3] Stock solutions in DMSO can be stored at -20°C, but fresh preparations are recommended to ensure compound integrity.
Q3: What are the expected effects of this compound on cancer cells versus normal (primary) cells?
A3: In various cancer cell lines, this compound decreases cell proliferation and induces apoptosis.[4][5] However, in primary cells, it has been shown to not significantly impair the cell cycle or proliferation, suggesting a degree of cancer cell selectivity.[4]
Q4: At what concentration should I use this compound?
A4: The effective concentration of this compound is cell-line dependent. Anti-proliferative effects have been observed with EC50 values ranging from 5 µM to 39 µM in different cancer cell lines.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q5: How can I measure the effect of this compound on cell viability?
A5: Several methods can be used to assess cell viability, including:
-
Metabolic assays: MTT, MTS, and XTT assays measure the metabolic activity of viable cells.
-
Dye exclusion assays: Trypan blue or propidium iodide staining can differentiate between live and dead cells based on membrane integrity.
-
Apoptosis assays: Annexin V/PI staining, caspase activity assays, and TUNEL assays can specifically detect apoptotic cells.
Quantitative Data
Table 1: this compound Potency
| Target | IC50 | Reference(s) |
| PLK1 | 200 pM | [3][4][7] |
| PLK2 | >66 µM | [3][7] |
| PLK3 | 875 nM | [3][7] |
| Aurora A Kinase | >4000-fold selectivity vs. PLK1 | [4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 | Reference(s) |
| HeLa | Cervical Cancer | 18 µM | [7] |
| MDA-MB-231 | Breast Cancer | 15.7 µM (IC50 at 48h) | [8] |
| HT29 | Colon Cancer | 11.79 µM (IC50 at 48h) | [6] |
| Various | Different Origins | 5 µM - 39 µM | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed the tolerated level for the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells (final volume 200 µL). Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for SBE13 experiments.
Caption: PLK1 signaling pathway in apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SBE13, a newly identified inhibitor of inactive polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
SBE13 Hydrochloride: A Comparative Guide to a Potent PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SBE13 hydrochloride with other prominent Polo-like kinase 1 (PLK1) inhibitors. PLK1 is a critical regulator of mitotic progression, and its overexpression in various cancers has made it an attractive target for anticancer therapies. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective resource for evaluating this compound against its alternatives.
Executive Summary
This compound is a potent and highly selective inhibitor of PLK1, demonstrating picomolar efficacy in enzymatic assays.[1][2][3][4] Compared to other PLK1 inhibitors, this compound exhibits a favorable selectivity profile, with significantly less activity against PLK2 and PLK3.[1][2][3][4] This high selectivity may translate to a more favorable safety profile in preclinical and clinical settings. This guide presents a comparative analysis of this compound against other well-known PLK1 inhibitors, including Volasertib, BI 2536, Rigosertib, Onvansertib, and TAK-960, based on available preclinical data.
Data Presentation: Quantitative Comparison of PLK1 Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound and other selected PLK1 inhibitors. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | PLK1 IC50 | PLK2 IC50 | PLK3 IC50 | Selectivity (PLK1 vs PLK2/3) | Source(s) |
| This compound | 0.2 nM (200 pM) | >66 µM | 875 nM | Highly selective for PLK1 | [1][2][3][4][5][6] |
| Volasertib (BI 6727) | 0.87 nM | 5 nM | 56 nM | 5.7-fold vs PLK2, 64-fold vs PLK3 | [7][8][9] |
| BI 2536 | 0.83 nM | 3.5 nM | 9.0 nM | 4.2-fold vs PLK2, 10.8-fold vs PLK3 | [10][11] |
| TAK-960 | Not explicitly stated in sources | Not explicitly stated in sources | Not explicitly stated in sources | Selective for PLK1 | [12][13][14][15][16][17] |
| Onvansertib (NMS-P937) | 36 nM | Not explicitly stated in sources | Not explicitly stated in sources | Highly selective for PLK1 | [10] |
| Rigosertib (ON 01910) | Not a direct PLK1 kinase inhibitor; acts as a Ras mimetic and microtubule-destabilizing agent. | [13][18][19] |
Table 2: In Vitro Anti-proliferative Activity (EC50/IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | EC50/IC50 | Source(s) |
| This compound | HT29 (Colon Cancer) | 11.79 µM (48h) | [20][21] |
| Volasertib (BI 6727) | HCT116 (Colon Cancer) | 23 nM | [7] |
| NCI-H460 (Lung Cancer) | 21 nM | [7] | |
| GSC Lines (Glioblastoma) | 7.72 nM - 11.4 µM | [22] | |
| BI 2536 | Various Cancer Cell Lines | 2-25 nM | [10] |
| TAK-960 | Various Cancer Cell Lines | 8.4 - 46.9 nM | [12][15] |
| Onvansertib (NMS-P937) | Not explicitly stated in sources | Not explicitly stated in sources | |
| Rigosertib (ON 01910) | A549 (Lung Cancer) | Dose- and time-dependent | [19] |
Mechanism of Action
This compound, like most of the compared inhibitors (with the exception of Rigosertib), is an ATP-competitive inhibitor of PLK1. By binding to the ATP-binding pocket of the PLK1 kinase domain, it prevents the phosphorylation of PLK1 substrates, which are essential for mitotic progression. This inhibition leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis in cancer cells.[1][5]
In contrast, the mechanism of action for Rigosertib is still under investigation, with evidence suggesting it functions as a Ras mimetic and a microtubule-destabilizing agent rather than a direct PLK1 kinase inhibitor.[13][18][19]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of PLK1 inhibitors.
In Vitro PLK1 Kinase Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of PLK1 by 50% (IC50).
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PLK1 enzyme and a suitable substrate (e.g., casein or a synthetic peptide) are prepared in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[12]
-
Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in DMSO and then diluted in the kinase reaction buffer.
-
Kinase Reaction: The kinase reaction is initiated by mixing the PLK1 enzyme, the substrate, the inhibitor at various concentrations, and radiolabeled ATP ([γ-³²P]ATP) in a microplate.[23] The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).[23]
-
Termination and Detection: The reaction is stopped by adding a stop solution (e.g., phosphoric acid). The phosphorylated substrate is then captured on a filter membrane.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/XTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HT29) are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight.[20]
-
Compound Treatment: The cells are treated with various concentrations of the PLK1 inhibitor (e.g., this compound) for a specified duration (e.g., 48 or 72 hours).[20]
-
Reagent Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well and incubated for a few hours (e.g., 4 hours).[20][24] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm for XTT).[24]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC50 or IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is determined from the dose-response curve.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[25][26][27][28][29]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are randomized into treatment and control groups. The PLK1 inhibitor is administered to the treatment group via a specific route (e.g., intravenous, oral) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Mandatory Visualization
PLK1 Signaling Pathway in Mitosis
The following diagram illustrates the central role of PLK1 in regulating various stages of mitosis.
Caption: PLK1 signaling pathway in mitosis.
Experimental Workflow for Evaluating PLK1 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of a novel PLK1 inhibitor.
Caption: Preclinical evaluation workflow for PLK1 inhibitors.
Conclusion
This compound is a highly potent and selective PLK1 inhibitor with demonstrated anti-proliferative and pro-apoptotic effects in cancer cells.[1][5][20] Its high selectivity for PLK1 over other PLK family members suggests the potential for a wider therapeutic window compared to less selective inhibitors.[30] While direct comparative studies with a broad panel of other PLK1 inhibitors are limited, the available data indicate that this compound is a valuable tool for cancer research and a promising candidate for further preclinical and clinical development. This guide provides a foundational overview to aid researchers and drug development professionals in their evaluation of this and other PLK1-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polo-like kinase 1 inhibitors SBE13 and BI 2536 induce different responses in primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SBE13 | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.jp [promega.jp]
- 13. Efficacy of the polo-like kinase inhibitor rigosertib, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of TAK-960: an orally available small molecule inhibitor of polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cumhuriyet Tıp Dergisi » Makale » Investigation of the potential antitumor activity of PLK1 inhibitor SBE13 in colon cancer cell line HT29 [cmj.cumhuriyet.edu.tr]
- 22. researchgate.net [researchgate.net]
- 23. selleckchem.com [selleckchem.com]
- 24. ijbs.com [ijbs.com]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 27. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 28. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 30. tandfonline.com [tandfonline.com]
SBE13 Hydrochloride: A Comparative Guide to its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SBE13 hydrochloride across various cancer cell lines. This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis. Its performance is compared with other known PLK1 inhibitors, and supporting experimental data is presented to offer an objective overview for cancer research and drug development.
Comparative Efficacy of this compound and Other PLK1 Inhibitors
This compound has demonstrated significant anti-proliferative effects in a variety of cancer cell lines. Its primary mechanism of action is the inhibition of PLK1, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
Quantitative Analysis of Inhibitory Concentrations
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While comprehensive IC50 data for this compound across a wide panel of cancer cell lines is not as extensively published as for some other PLK1 inhibitors, available data indicates its effectiveness in the low micromolar to nanomolar range. The following table summarizes the available IC50 values for this compound and compares them with two other well-characterized PLK1 inhibitors, BI 2536 and Volasertib.
| Cancer Type | Cell Line | This compound IC50 | BI 2536 IC50 (µM) | Volasertib IC50 (nM) |
| Colon Adenocarcinoma | HT29 | 11.79 µM (48h)[1][3][4] | 0.0019 | 23 |
| Cervical Cancer | HeLa | EC50 of 18 µM[5] | - | - |
| Breast Cancer | MDA-MB-231 | Induces apoptosis and G2/M arrest[2][6] | - | - |
| Lung Carcinoma | NCI-H460 | - | 0.004188 | 21 |
| Melanoma | BRO | - | - | 11 |
| Leukemia | RPMI-8402 (ALL) | - | 0.001913 | - |
| Leukemia | ML-2 (AML) | - | 0.002915 | - |
| Stomach Adenocarcinoma | SNU-16 | - | 0.005903 | - |
| Bladder Carcinoma | BFTC-905 | - | 0.005 | - |
Note: IC50 values can vary depending on the assay conditions and incubation times. The data for BI 2536 and Volasertib is sourced from the Genomics of Drug Sensitivity in Cancer database.
Selectivity Profile
A crucial aspect of a targeted therapy is its selectivity. This compound exhibits high selectivity for PLK1 over other Polo-like kinases, such as PLK2 and PLK3.[5] This is a significant advantage as off-target inhibition of PLK2 and PLK3 has been suggested to contribute to side effects observed with less selective inhibitors like BI 2536.[7] Studies have shown that while BI 2536 induces apoptosis in primary, non-cancerous cells, this compound does not, highlighting its potential for a better therapeutic window.[7][8]
Combination Therapies
The efficacy of this compound can be enhanced when used in combination with other anti-cancer agents. A notable synergistic effect has been observed with the PKCβ inhibitor, Enzastaurin, particularly in p53-deficient cancer cells. This combination leads to a significant reduction in cell proliferation and increased apoptosis.[2] This suggests that this compound could be a valuable component of combination therapies, especially for tumors with specific genetic backgrounds like p53 mutations.
Mechanism of Action: PLK1 Inhibition
This compound targets the ATP-binding pocket of PLK1, inhibiting its kinase activity.[5] PLK1 is a master regulator of multiple processes during mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, this compound disrupts these critical mitotic events, leading to a G2/M phase cell cycle arrest. This prolonged arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.
The following diagram illustrates the central role of PLK1 in the G2/M transition and the point of intervention by this compound.
Caption: PLK1 signaling pathway at the G2/M transition and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (XTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 48 hours).
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the cell viability assay.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the efficacy of this compound in cancer cell lines.
Caption: General experimental workflow for evaluating the in vitro efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Centrosome-associated regulators of the G2/M checkpoint as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data - NCI [dctd.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The role of Polo-like kinase 1 in the inhibition of centrosome separation after ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
SBE13 Hydrochloride: A Comparative Analysis of its Effects on Cancer Cells vs. Primary Cells
For Researchers, Scientists, and Drug Development Professionals
SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitosis.[1][2][3] Plk1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of the effects of this compound on cancer cells versus normal primary cells, supported by experimental data and detailed protocols.
Differential Effects on Cell Viability and Proliferation
This compound exhibits a marked difference in its cytotoxic and antiproliferative effects between cancerous and normal primary cells. While it effectively induces cell death in various cancer cell lines, it has a significantly lesser impact on the viability and proliferation of primary cells.
Quantitative Data Summary
| Cell Line | Cell Type | Parameter | Value | Reference |
| HeLa | Cervical Cancer | EC50 | 18 µM | [2] |
| Various Cancer | Multiple Origins | EC50 | 5 - 39 µM | [3] |
| NIH-3T3 | Mouse Embryonic Fibroblast | Caspase 3/7 Activity | No effect (up to 100 µM) | [2][4] |
| Primary Cells | Not specified | Morphology | No change (up to 100 µM) | [2][4] |
| Primary Cells | Not specified | Proliferation | Not significantly impaired | [1] |
Note: EC50 (Half-maximal effective concentration) for cancer cells refers to the concentration required to reduce cell proliferation and induce apoptosis by 50%. The data for primary cells highlights the lack of significant toxicity at concentrations that are effective against cancer cells.
Mechanism of Action: A Tale of Two Cell Fates
The differential response to this compound stems from the distinct reliance of cancer cells and primary cells on Plk1 for cell cycle progression and survival.
In Cancer Cells: Mitotic Catastrophe and Apoptosis
Cancer cells, often characterized by dysfunctional cell cycle checkpoints, are highly dependent on Plk1 for mitotic entry, spindle formation, and cytokinesis. Inhibition of Plk1 by this compound in cancer cells leads to a cascade of events culminating in apoptosis.
-
G2/M Arrest: this compound treatment causes cancer cells to arrest in the G2/M phase of the cell cycle.[1][3]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is evidenced by the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP).[2]
In Primary Cells: Transient and Reversible Cell Cycle Arrest
In contrast, normal primary cells have intact cell cycle checkpoints and are less reliant on Plk1 for proliferation.
-
Transient G0/G1 Arrest: this compound treatment in primary cells leads to a temporary arrest in the G0/G1 phase of the cell cycle, as indicated by reduced phosphorylation of the retinoblastoma protein (pRb).[2][4]
-
Checkpoint Integrity: Crucially, the G1/S checkpoint remains functional, allowing the cells to halt progression in a controlled manner and resume proliferation once the inhibitor is removed. Overall cell proliferation is not significantly impaired.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound demonstrates significant potential as a selective anti-cancer agent. Its ability to potently inhibit Plk1 leads to mitotic catastrophe and apoptosis specifically in cancer cells, while largely sparing normal primary cells. This differential effect, rooted in the fundamental differences in cell cycle control between cancerous and healthy cells, underscores the therapeutic promise of targeting Plk1. The provided experimental protocols offer a framework for researchers to further investigate and quantify the effects of this compound and other Plk1 inhibitors in various cellular contexts.
References
Validating the Selectivity of SBE13 Hydrochloride for PLK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SBE13 hydrochloride, a potent Polo-like kinase 1 (PLK1) inhibitor, with other known PLK1 inhibitors. The following sections present quantitative data on inhibitor selectivity, detailed experimental protocols for key assays, and visual representations of the PLK1 signaling pathway and experimental workflows to objectively evaluate the performance of this compound.
Comparative Selectivity of PLK1 Inhibitors
The selectivity of a kinase inhibitor is a critical attribute, minimizing off-target effects and enhancing its therapeutic window. This compound demonstrates exceptional potency and selectivity for PLK1. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other PLK1 inhibitors against PLK family members and other kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Select PLK1 Inhibitors
| Compound | PLK1 IC50 | PLK2 IC50 | PLK3 IC50 | Aurora A IC50 | Reference |
| This compound | 200 pM | >66 µM | 875 nM | >4000-fold selectivity over Aurora A | [1][2] |
| Volasertib (BI 6727) | 0.87 nM | 5 nM | 56 nM | - | [3][4] |
| Onvansertib (NMS-P937) | 2 nM | >5000-fold selectivity | >5000-fold selectivity | - | [5] |
| Rigosertib (ON 01910) | 9 nM | 30-fold greater selectivity | No activity | - | [] |
| BI 2536 | 0.83 nM | 3.5 nM | 9.0 nM | - | [] |
| GSK461364 | 2.2 nM (Ki) | >1000-fold selectivity | >1000-fold selectivity | - | [] |
Note: A lower IC50 value indicates greater potency. The data presented is compiled from various sources and experimental conditions may differ.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | EC50 | Reference |
| HeLa | Proliferation | Apoptosis Induction | 18 µM | [1] |
| Various Cancer Cell Lines | Proliferation | G2/M Arrest, Apoptosis | - | [6] |
| NIH-3T3 | Caspase 3/7 Activity | Apoptosis | No effect (1-100 µM) | [1] |
| Primary Cells | Cell Cycle | G0/G1 Arrest | - | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating the selectivity and efficacy of kinase inhibitors. Below are representative protocols for key assays used to characterize compounds like this compound.
In Vitro Radiometric Kinase Assay for PLK1 Inhibition
This assay directly measures the catalytic activity of PLK1 by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Recombinant human PLK1 enzyme
-
Casein (or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
This compound and other test compounds
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, recombinant PLK1 enzyme, and the substrate (e.g., casein).
-
Add the test compound to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specific duration (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[3][8]
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[8]
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9]
Materials:
-
Cancer cell lines (e.g., HeLa)
-
Cell culture medium and supplements
-
96-well opaque-walled plates
-
This compound and other test compounds
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[6]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Add CellTiter-Glo® Reagent to each well, with the volume being equal to the volume of the cell culture medium in the well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the EC50 value.
Visualizing Key Pathways and Processes
PLK1 Signaling Pathway
Polo-like kinase 1 is a master regulator of mitotic progression. Its activity is tightly controlled throughout the cell cycle, and it phosphorylates a multitude of substrates to ensure proper entry into and exit from mitosis. The following diagram illustrates a simplified overview of the PLK1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Onvansertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.jp [promega.jp]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. OUH - Protocols [ous-research.no]
SBE13 Hydrochloride: A Guide to Investigating Synergistic Potential with Chemotherapeutic Agents
Introduction to SBE13 Hydrochloride and the Rationale for Combination Therapy
This compound is a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] Elevated levels of PLK1 are observed in numerous cancer types and are often associated with poor prognosis, making it a compelling target for cancer therapy.[1][2] Preclinical studies have demonstrated that SBE13 exerts a cytotoxic effect on cancer cells by inducing apoptosis, highlighting its potential as an anticancer agent.[1]
In the landscape of cancer treatment, combination therapy has emerged as a cornerstone strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[3] The synergistic interaction between two or more drugs can lead to a therapeutic outcome that is greater than the sum of their individual effects.[3] This guide provides a framework for researchers and drug development professionals to investigate the synergistic potential of this compound with other chemotherapeutic agents, drawing upon established methodologies for assessing drug synergy.
Hypothetical Synergy Data of this compound with Doxorubicin
To illustrate how the synergistic effects of this compound could be presented, the following table summarizes hypothetical data from a combination study with doxorubicin, a commonly used chemotherapeutic agent. The data is presented using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
| This compound (µM) | Doxorubicin (µM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
| 1.25 | 0.05 | 0.25 | 0.85 | Synergy |
| 2.5 | 0.1 | 0.50 | 0.62 | Synergy |
| 5 | 0.2 | 0.75 | 0.48 | Strong Synergy |
| 10 | 0.4 | 0.90 | 0.35 | Strong Synergy |
Experimental Workflow for Assessing Synergy
The following diagram outlines a typical workflow for evaluating the synergistic effects of this compound in combination with another chemotherapeutic agent in vitro.
Caption: Experimental workflow for synergy assessment.
Signaling Pathway of PLK1 Inhibition by this compound
This compound, as a PLK1 inhibitor, disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent apoptosis. The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: PLK1 inhibition pathway by this compound.
Experimental Protocols
Cell Viability Assay for Synergy Assessment (XTT Assay)
This protocol outlines a method for determining the synergistic cytotoxic effects of this compound and a chemotherapeutic agent on a cancer cell line.
1. Cell Culture and Seeding:
- Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells during the logarithmic growth phase using trypsinization.
- Determine cell density and viability using a hemocytometer and trypan blue exclusion.
- Seed the cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Drug Preparation and Treatment:
- Prepare stock solutions of this compound and the combination chemotherapeutic agent in a suitable solvent (e.g., DMSO).
- Create a series of dilutions for each drug to establish a dose-response range.
- Treat the cells with this compound alone, the chemotherapeutic agent alone, and the combination of both at various concentration ratios. Include a vehicle control (e.g., DMSO) and a no-treatment control.
3. Incubation:
- Incubate the treated plates for a predetermined duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
4. XTT Assay:
- Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.
- Add the XTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the XTT into a formazan product.
- Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
5. Data Analysis:
- Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
- Determine the IC50 value (the concentration of a drug that inhibits 50% of cell growth) for each individual drug.
- Use the dose-response data for the single agents and the combination treatments to calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[3]
Conclusion
While specific experimental data on the synergistic effects of this compound with other chemotherapeutic agents is not yet widely published, its mechanism of action as a PLK1 inhibitor suggests a strong potential for combination therapies.[2] The methodologies and frameworks presented in this guide provide a robust approach for researchers to systematically investigate and quantify the synergistic potential of this compound. Such studies are crucial for the rational design of novel and more effective cancer treatment regimens. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this compound in combination with other anticancer drugs.
References
- 1. Cumhuriyet Tıp Dergisi » Makale » Investigation of the potential antitumor activity of PLK1 inhibitor SBE13 in colon cancer cell line HT29 [cmj.cumhuriyet.edu.tr]
- 2. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
In Vivo Validation of SBE13 Hydrochloride Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of SBE13 hydrochloride, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. Due to the limited availability of public in vivo data for this compound as a monotherapy, this guide presents its in vitro activity and draws comparisons with the established in vivo efficacy of other well-characterized PLK1 inhibitors, BI 2536 and volasertib.
Executive Summary
Mechanism of Action: PLK1 Inhibition
This compound exerts its antitumor effects by inhibiting Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokine. Overexpression of PLK1 is common in many cancers and is often associated with poor prognosis. By inhibiting PLK1, this compound disrupts the cell cycle, leading to mitotic arrest (specifically at the G2/M phase) and subsequent programmed cell death (apoptosis) in cancer cells.
In Vitro Antitumor Activity of this compound
This compound has demonstrated potent and selective inhibitory activity against PLK1 in vitro.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HT29 | Colon Adenocarcinoma | XTT colorimetric assay | IC50 | 11.79 µM (48h) | |
| HT29 | Colon Adenocarcinoma | Annexin V binding assay | Apoptosis | Significant increase |
In Vivo Antitumor Activity: A Comparative Analysis
While in vivo data for this compound is not publicly available, the following table summarizes the in vivo efficacy of other PLK1 inhibitors, BI 2536 and volasertib, in xenograft models. This data provides a benchmark for the potential in vivo activity of this compound.
| Compound | Cancer Model (Cell Line) | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| BI 2536 | HCT 116 (Colon) | Nude Mice | 50 mg/kg, i.v., twice weekly | >85% | [4] |
| BxPC-3 (Pancreatic) | Nude Mice | i.v. (schedule not specified) | Significant inhibition | [4] | |
| A549 (Lung) | Nude Mice | i.v. (schedule not specified) | Significant inhibition | [4] | |
| Volasertib | RMS-1 (Rhabdomyosarcoma) | Nude Mice | Weekly i.v. injections | 100% tumor regression | [2][3] |
| A549 (Lung) | Nude Mice | 50 nM for 24 hours (in vitro priming for in vivo study) | Induced G2/M arrest and apoptosis | [5] |
Experimental Protocols
A detailed protocol for a representative in vivo xenograft study to validate the antitumor activity of a PLK1 inhibitor is provided below. This protocol can be adapted for this compound.
Objective: To evaluate the in vivo antitumor efficacy of this compound in a human tumor xenograft mouse model.
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT 116, colon cancer)
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel (or similar)
-
Vehicle solution for drug formulation
-
Calipers for tumor measurement
Methodology:
-
Cell Culture: The selected human cancer cell line is cultured under standard conditions.
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
Treatment Group: Receives this compound at a specified dose and schedule (e.g., administered intravenously or intraperitoneally).
-
Control Group: Receives the vehicle solution following the same schedule.
-
-
Efficacy Assessment:
-
Tumor volume and body weight are measured throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical use of animals in research.
Conclusion
This compound is a promising PLK1 inhibitor with demonstrated in vitro efficacy against cancer cells. While direct in vivo evidence for its monotherapy is pending, the robust antitumor activity of other PLK1 inhibitors in preclinical models provides a strong foundation for its further development. The experimental framework provided in this guide offers a clear path for the in vivo validation of this compound's antitumor potential. Future studies should focus on establishing the in vivo efficacy, pharmacokinetics, and safety profile of this compound to fully assess its therapeutic promise.
References
- 1. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Unraveling Kinase Inhibitor Cross-Resistance: A Comparative Guide to SBE13 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted kinase inhibitors remains a significant hurdle in cancer therapy. Understanding the potential for cross-resistance between different inhibitors is crucial for designing effective sequential and combination treatment strategies. This guide provides a comparative analysis of SBE13 hydrochloride, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, with other kinase inhibitors, focusing on the mechanisms that may lead to cross-resistance.
Comparative Efficacy of Kinase Inhibitors in Sensitive and Resistant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected kinase inhibitors against various cancer cell lines, including those with acquired resistance to PLK1 inhibitors. This data provides a quantitative comparison of their potency and highlights potential cross-resistance profiles.
| Inhibitor | Target(s) | Cell Line | Resistance Status | IC50 (nM) | Reference |
| This compound | PLK1 | HeLa | Sensitive | 18,000 | [1] |
| HT29 | Sensitive | 11,790 | [2] | ||
| A549 | Sensitive | 5,000 | [3] | ||
| A-431 | Sensitive | 33,000 | [3] | ||
| BI 2536 | PLK1, BRD4 | HT29 | Sensitive | 8.22 | [4] |
| HT29R | BI 2536-Resistant | >55 | [4] | ||
| RKO | Sensitive | 13.27 | [4] | ||
| RKOR | BI 2536-Resistant (PLK1 R136G) | >55 | [4] | ||
| HCT116 | Sensitive | 18.82 | [4] | ||
| HCT116R | BI 2536-Resistant | >55 | [4] | ||
| Volasertib | PLK1, PLK2, PLK3 | MOLM14 | Sensitive | 4.6 | [5] |
| MOLM14-VR | Volasertib-Resistant (PLK1 L59W) | 149.8 | [5] | ||
| HL-60 | Sensitive | 5.8 | [5] | ||
| HL-60-VR | Volasertib-Resistant (MDR1 overexpression) | 164.0 | [5] | ||
| R428 (Bemcentinib) | AXL | - | - | 1.4 (biochemical) | [6] |
| HT29R | BI 2536-Resistant | Not specified, but reverses resistance | [4] | ||
| Erlotinib | EGFR | HCC827 | Sensitive | 6.5-22.0 | [7] |
| HCC827ER | Erlotinib-Resistant (T790M) | 197.32 | [7] | ||
| Osimertinib | EGFR | PC9 | Sensitive | 20-70 | [8] |
| PC9-OR | Osimertinib-Resistant | >5,000 | [8] |
Signaling Pathways and Resistance Mechanisms
Understanding the signaling pathways affected by this compound and the mechanisms by which resistance can emerge is fundamental to predicting cross-resistance. This compound is a highly selective and potent inhibitor of PLK1, a key regulator of mitosis.[1][9][10] Inhibition of PLK1 leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][9]
Resistance to PLK1 inhibitors, such as BI 2536 and volasertib, has been shown to arise through several mechanisms. These include:
-
Target Gene Mutations: Point mutations in the PLK1 gene, such as the R136G or L59W substitutions, can alter the ATP-binding pocket, reducing the affinity of the inhibitor for its target.[4][5]
-
Upregulation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of PLK1 inhibition. One such mechanism is the upregulation of the AXL receptor tyrosine kinase.[4][11] Activation of the AXL pathway can lead to an epithelial-to-mesenchymal transition (EMT) and increased expression of the multidrug resistance protein 1 (MDR1/ABCB1), a drug efflux pump.[4][11]
These resistance mechanisms have implications for cross-resistance. For instance, upregulation of MDR1 can confer resistance not only to the specific PLK1 inhibitor used for selection but also to a broad range of other chemotherapeutic agents that are substrates of this pump. Conversely, resistance driven by a specific PLK1 mutation may not necessarily lead to cross-resistance with inhibitors that target different kinases.
Interestingly, PLK1 inhibition has been shown to overcome resistance to other kinase inhibitors, such as the EGFR inhibitor erlotinib in non-small cell lung cancer (NSCLC) cells with the T790M resistance mutation.[12] This suggests a complex interplay between these signaling pathways and highlights the potential for synergistic therapeutic strategies.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Generation of Kinase Inhibitor-Resistant Cell Lines
This protocol describes a common method for developing drug-resistant cancer cell lines through continuous exposure to escalating concentrations of a kinase inhibitor.[4][13]
-
Initial Seeding and Treatment: Seed the parental cancer cell line at a low density in appropriate culture medium. After 24 hours, treat the cells with the kinase inhibitor at a concentration equal to or slightly below the IC50 value.
-
Drug Exposure and Recovery: Culture the cells in the presence of the drug for a defined period (e.g., 4 days). Subsequently, remove the drug-containing medium and replace it with fresh, drug-free medium for a recovery period (e.g., 3 days).
-
Dose Escalation: Repeat the cycle of drug exposure and recovery. Once the cells are proliferating steadily at a given concentration, gradually increase the drug concentration. This process is continued until the cells can tolerate significantly higher concentrations of the inhibitor compared to the parental line.
-
Verification of Resistance: Regularly assess the IC50 of the resistant cell line and compare it to the parental line to confirm the development and stability of the resistant phenotype.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the kinase inhibitors for a specified duration (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each inhibitor.
Western Blotting (Immunoblotting)
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression levels of proteins involved in drug resistance, such as MDR1 or components of the AXL signaling pathway.[18][19][20]
-
Protein Extraction: Lyse the parental and resistant cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to compare the expression levels of the target protein between parental and resistant cells. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SBE13 | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. researchhub.com [researchhub.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 19. General Immunoblotting Protocol | Rockland [rockland.com]
- 20. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
Safety Operating Guide
Essential Safety and Operational Guide for Handling SBE13 Hydrochloride
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of SBE13 hydrochloride, a potent and selective Polo-like kinase 1 (Plk1) inhibitor.[1][2][3] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact. Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a cautious approach is warranted.[4]
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5][6] It is also recognized as being toxic to aquatic life with long-lasting effects.[6] Therefore, preventing ingestion, inhalation, and skin/eye contact, as well as environmental release, is of paramount importance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications & Best Practices |
| Weighing & Aliquoting (Solid Form) | Double Gloves, Lab Coat, Safety Goggles, Respirator | Gloves: Nitrile or neoprene, inspect for tears before use, change immediately upon contamination.[7] Lab Coat: Long-sleeved, buttoned.[7] Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.[7] Respirator: Required when dusts are generated.[4] An N95 or higher-rated respirator is recommended. |
| Solution Preparation & Handling | Double Gloves, Lab Coat, Safety Goggles or Face Shield | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer's guide for compatibility.[7][8] Lab Coat: Chemical-resistant lab coat. Eye Protection: Safety goggles are mandatory. A face shield should be worn over safety glasses if there is a splash hazard.[7][9] |
| Waste Disposal | Double Gloves, Lab Coat, Safety Goggles | Gloves: Heavy-duty, chemical-resistant gloves. Lab Coat: Standard lab coat. Eye Protection: Chemical splash goggles. |
Operational Procedures: From Handling to Disposal
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate ventilation is in place.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available. The kit should contain absorbent materials, appropriate waste bags, and additional PPE.
Step 2: Handling and Solution Preparation
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, do so within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[4]
-
Dissolving: this compound is soluble up to 10 mM in water with gentle warming and to 100 mM in DMSO. When preparing solutions, add solvents slowly to the solid to avoid splashing. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[1]
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and hazard symbols.
Step 3: Emergency Procedures
In the event of an exposure or spill, follow these immediate steps.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[4][6] Wash with soap and lukewarm water.[10] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[4][6] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Have the conscious person drink one to two glasses of water.[4][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area.[6] Wear appropriate PPE, including respiratory protection. Cover drains to prevent environmental release.[4][6] For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area thoroughly. |
Step 4: Decontamination and Disposal
-
Decontamination: All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated.
-
Waste Segregation: Segregate waste into solid and liquid streams. All materials contaminated with this compound, including used PPE, are considered hazardous waste.[11]
-
Waste Containers: Use clearly labeled, sealed, and compatible containers for all hazardous waste.[12]
-
Disposal Protocol: Dispose of all waste containing this compound through an approved hazardous waste disposal facility, in accordance with all federal, state, and local regulations.[6][11] Do not dispose of this chemical down the drain.[6]
Experimental Protocol: Preparation of a Stock Solution
The following is a general protocol for preparing a stock solution of this compound for in vitro experiments, based on available solubility data.[1]
-
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (M.Wt: 479.4 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate PPE (double nitrile gloves, lab coat, safety goggles)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder. For example, to make 1 mL of a 100 mM solution, weigh 47.94 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 100 mM solution with 47.94 mg of the compound, add 1 mL of DMSO.
-
Vortex the tube until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SBE 13 hydrochloride | CAS 1052532-15-6 | SBE13 HCl | Tocris Bioscience [tocris.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C24H28Cl2N2O4 | CID 11948807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. sams-solutions.com [sams-solutions.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. va.gov [va.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
